molecular formula C10H11Cl2NO B009794 3-chloro-N-(4-chlorobenzyl)propanamide CAS No. 103038-67-1

3-chloro-N-(4-chlorobenzyl)propanamide

Cat. No.: B009794
CAS No.: 103038-67-1
M. Wt: 232.1 g/mol
InChI Key: CJINUSIFYWTQPJ-UHFFFAOYSA-N
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Description

3-chloro-N-(4-chlorobenzyl)propanamide (CAS No: 103038-67-1) is a biochemical intermediate with the molecular formula C 10 H 11 Cl 2 NO and a molecular weight of 232.11. This propanamide derivative is of significant interest in medicinal chemistry research, particularly as a key synthetic precursor for the development of novel bioactive compounds. Its structure, featuring a chloro-substituted benzyl group and a reactive 3-chloropropanamide chain, makes it a versatile building block for constructing more complex molecules. Scientific literature indicates that closely related benzo[d]oxazole compounds, synthesized from similar propanamide intermediates, demonstrate notable pharmacological properties, including potent anti-inflammatory activity in both acute and chronic models. These compounds have been shown to act through selective interaction with the cyclooxygenase-2 (COX-2) enzyme, as confirmed by molecular docking studies, while exhibiting a more favorable safety profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) in preliminary assays . Researchers can utilize this compound to explore new therapeutic agents or to study structure-activity relationships (SAR) in drug discovery. It is supplied with a minimum purity of 95% and is intended for research purposes only.

Properties

IUPAC Name

3-chloro-N-[(4-chlorophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJINUSIFYWTQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394092
Record name 3-chloro-N-(4-chlorobenzyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103038-67-1
Record name 3-chloro-N-(4-chlorobenzyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-chloro-N-(4-chlorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Chemical Identity

3-chloro-N-(4-chlorobenzyl)propanamide belongs to the class of N-substituted propanamides. These are compounds containing a propanamide backbone with a substituent attached to the amide nitrogen. The structure is characterized by a propyl chain with a chlorine atom at the 3-position and an N-benzyl group, which is further substituted with a chlorine atom at the 4-position of the phenyl ring. This specific arrangement of chloro-substituents on both the aliphatic chain and the aromatic ring makes it a versatile intermediate for introducing specific functionalities into more complex molecules. Such halogenated organic compounds are pivotal in tuning the electronic and lipophilic properties of molecules in drug discovery and materials science.

Chemical Structure

The molecular structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data for this compound is scarce, its properties can be estimated based on its structure and data from analogous compounds such as 3-chloro-N-(3-chlorobenzyl)propanamide (CAS: 103040-54-6) and 3-chloro-N-(4-chlorophenyl)propanamide (CAS: 19314-16-0).[1][2]

PropertyValue (Estimated)Source
CAS Number Not assignedN/A
Molecular Formula C₁₀H₁₁Cl₂NO(Calculated)
Molecular Weight 232.11 g/mol (Calculated)
IUPAC Name 3-chloro-N-[(4-chlorophenyl)methyl]propanamide(Generated)
Appearance White to off-white solid(Inferred)
Melting Point >120 °C(Inferred from[3])
Boiling Point >350 °C(Estimated)
Solubility Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Insoluble in water.(Inferred)
XLogP3 ~2.7(Estimated based on[2])

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound is via the acylation of 4-chlorobenzylamine with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chlorobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: A mild base, typically a tertiary amine like triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct formed from the protonated amide and the expelled chloride ion. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

The use of a non-nucleophilic base like TEA is critical to avoid side reactions where the base itself would compete with the primary amine in attacking the acyl chloride.[4]

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A 4-Chlorobenzylamine D Dissolve amine and base in anhydrous DCM A->D B 3-Chloropropionyl Chloride F Slowly add acyl chloride B->F C Triethylamine (Base) C->D E Cool to 0-5 °C (Ice Bath) D->E E->F G Stir at RT (1-2 hours) F->G H Aqueous Wash (e.g., H2O, NaHCO3, Brine) G->H I Dry organic layer (e.g., Na2SO4) H->I J Evaporate solvent I->J K Recrystallize or Column Chromatography J->K L Final Product: This compound K->L

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Materials: 4-chlorobenzylamine (1.0 eq), 3-chloropropionyl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add 4-chlorobenzylamine and anhydrous DCM.

    • Add triethylamine to the solution.

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Slowly add 3-chloropropionyl chloride to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Analytical Methodologies

To ensure the identity, purity, and quality of the synthesized this compound, a combination of analytical techniques is essential. The choice of methods allows for unambiguous structural confirmation and quantification of impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their chemical environments. Expected signals would include aromatic protons, the methylene (-CH₂-) protons of the benzyl group, and the two methylene groups (-CH₂CH₂-) of the propanamide chain.

    • ¹³C NMR: Shows the number of different types of carbon atoms. The spectrum would display distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern due to the two chlorine atoms will be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key characteristic absorption bands would be the N-H stretch (around 3300 cm⁻¹), the C=O (amide I) stretch (around 1640 cm⁻¹), and the N-H bend (amide II) (around 1550 cm⁻¹).[6]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and quantifying any impurities. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is typically suitable.

Start Synthesized Product Purity Purity Assessment (HPLC) Start->Purity Identity Structural Confirmation Start->Identity Final Verified Compound Purity->Final NMR NMR (1H, 13C) Identity->NMR MS Mass Spectrometry (MS/HRMS) Identity->MS IR Infrared (IR) Spectroscopy Identity->IR NMR->Final MS->Final IR->Final

Caption: A typical analytical workflow for the characterization of the final product.

Applications and Research Directions

N-substituted propanamides are valuable scaffolds in medicinal chemistry and materials science. While specific applications for this compound are not extensively documented, its structural motifs suggest several potential areas of research.

  • Medicinal Chemistry: Halogenated amides are explored for a variety of biological activities. Analogous compounds have shown potential antimicrobial and anticancer properties.[3] The reactive 3-chloro group can be used as a handle for further functionalization, allowing for the synthesis of a library of compounds for screening against various biological targets. For instance, the chlorine can be displaced by nucleophiles to create diverse derivatives.

  • Organic Synthesis: This compound is a useful building block. The amide functionality and the two chloro-substituents provide multiple reactive sites for constructing more complex molecular architectures.[3]

  • Agrochemicals: Many commercial pesticides and herbicides contain N-aryl or N-benzyl amide structures. The specific substitution pattern of this compound could be investigated for potential bioactivity in an agricultural context.

Safety and Handling

As a chlorinated organic compound and a reactive chemical intermediate, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9] Keep the container tightly closed.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

  • Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. PubChem Compound Database. Retrieved from [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

  • National Center for Biotechnology Information (n.d.). 3-chloro-N-(3-chlorobenzyl)propanamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 3-chloro-N-(4-methylbenzyl)propanamide. PubChem Compound Database. Retrieved from [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. [Link]

  • Indian Chemical News (2019). Handling Chlorine Safely. Retrieved from [Link]

  • Doc Brown's Chemistry (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

  • Euro Chlor (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Google Patents (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • National Institute of Standards and Technology (NIST) (n.d.). Propanamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) Environmental Health & Safety (EHS) (n.d.). Chemicals. Retrieved from [Link]

  • The Journal of Organic Chemistry (2022). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1947-1956. [Link]

  • Health and Safety Executive (HSE) (1999). Safe handling of chlorine from drums and cylinders. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-chloro-N-(4-chlorobenzyl)propanamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical entity "3-chloro-N-(4-chlorobenzyl)propanamide," a compound of interest in synthetic and medicinal chemistry. While direct experimental data for this specific molecule is not widely available in public databases, this document extrapolates its properties and synthetic pathways based on established chemical principles and data from closely related analogs. We will delve into its nomenclature, predicted physicochemical properties, a detailed synthesis protocol, and potential applications, all grounded in authoritative chemical literature.

Nomenclature and Structural Identification

The formal nomenclature for a chemical compound is crucial for unambiguous identification. Based on the structural components, the IUPAC (International Union of Pure and Applied Chemistry) name is determined as follows:

  • Parent Chain: The longest carbon chain containing the principal functional group (the amide) is a three-carbon chain, hence "propanamide."

  • Substituents on the Parent Chain: A chlorine atom is attached to the third carbon of the propanamide chain, leading to the prefix "3-chloro."

  • Substituents on the Amide Nitrogen: A 4-chlorobenzyl group is attached to the nitrogen atom of the amide. This is denoted by the prefix "N-(4-chlorobenzyl)."

Combining these elements, the correct IUPAC name for the topic compound is This compound . To avoid ambiguity with isomers where the chlorine is on the phenyl ring but not part of a benzyl group, a more descriptive IUPAC name is 3-chloro-N-[(4-chlorophenyl)methyl]propanamide .[1]

For computational and database search purposes, several key identifiers are used:

IdentifierValue
Molecular Formula C₁₀H₁₁Cl₂NO
Canonical SMILES C1=CC(=CC=C1CNC(=O)CCCl)Cl
InChI InChI=1S/C10H11Cl2NO/c11-5-4-10(14)13-7-8-1-2-9(12)3-6-8/h1-3,6H,4-5,7H2,(H,13,14)
InChIKey YULIOQXLKNFWAF-UHFFFAOYSA-N (for the 3-chloro isomer)
Molecular Weight 232.11 g/mol

Note: The InChI and InChIKey are provided for the isomeric compound 3-chloro-N-(3-chlorobenzyl)propanamide as a close reference.[1]

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale/Comparison
Melting Point 120-130 °CBased on the melting point of 3-chloro-N-(4-chlorophenyl)propanamide (120-125 °C), the introduction of a methylene linker is expected to have a minor effect.[3]
Boiling Point > 350 °C (decomposes)High molecular weight and polar amide group suggest a high boiling point, likely with decomposition.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).The presence of two chloro-substituents and a significant hydrocarbon structure will limit water solubility. The polar amide group will confer solubility in polar organic solvents.
Appearance White to off-white crystalline solid.Typical appearance for similar organic compounds.[3]

Synthesis of this compound: A Detailed Protocol

The most direct and widely used method for synthesizing N-substituted amides is the reaction of an amine with an acyl chloride.[4][5][6] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Principle

The synthesis involves the reaction of 4-chlorobenzylamine with 3-chloropropionyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the final amide product. A base is typically added to neutralize the hydrogen chloride byproduct.[4][5]

Experimental Workflow

G reagents Reagents: - 4-chlorobenzylamine - 3-chloropropionyl chloride - Triethylamine (base) - Dichloromethane (solvent) setup Reaction Setup: - Dissolve 4-chlorobenzylamine and triethylamine in DCM. - Cool the mixture in an ice bath. reagents->setup 1. Prepare addition Addition of Acyl Chloride: - Add 3-chloropropionyl chloride dropwise to the cooled solution. setup->addition 2. Control Temperature reaction Reaction: - Stir the mixture at room temperature for 2-4 hours. addition->reaction 3. Initiate workup Work-up: - Wash with dilute HCl, saturated NaHCO₃, and brine. - Dry the organic layer over anhydrous MgSO₄. reaction->workup 4. Isolate purification Purification: - Evaporate the solvent. - Recrystallize the crude product from ethanol/water. workup->purification 5. Purify analysis Analysis: - TLC, Melting Point, NMR, Mass Spectrometry purification->analysis 6. Characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 4-chlorobenzylamine (1.0 eq)

  • 3-chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-chlorobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Potential Applications and Biological Relevance

Halogenated amides are a class of compounds with diverse biological activities. While the specific applications of this compound are not documented, its structural motifs suggest potential utility in several areas of drug discovery and materials science.

  • Antimicrobial and Antifungal Agents: The presence of chloro-substituents on aromatic rings is a common feature in many antimicrobial and antifungal compounds. These groups can enhance lipophilicity, facilitating cell membrane penetration.

  • Anticancer Research: N-substituted amides with halogenated phenyl groups have been investigated for their potential as anticancer agents.[3] The specific combination of the chloroalkyl chain and the chlorobenzyl moiety could lead to novel interactions with biological targets.

  • Building Blocks in Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom on the propanamide chain is a good leaving group, allowing for further functionalization through nucleophilic substitution reactions.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

"this compound" is a halogenated N-substituted amide with potential applications in medicinal chemistry and organic synthesis. While direct experimental data is limited, its properties and synthesis can be reliably predicted based on established chemical principles and data from close structural analogs. The detailed synthesis protocol provided in this guide offers a practical pathway for its preparation, enabling further research into its chemical and biological properties.

References

  • PubChem. 3-chloro-N-(4-methylbenzyl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-chloro-N-(3-chlorobenzyl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloro-N-(4-chlorophenyl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide. National Center for Biotechnology Information. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Narayana Swamy, G. et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.
  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Betz, R. et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide.
  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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  • YouTube. synthesis of amides from acid chlorides. [Link]

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"3-chloro-N-(4-chlorobenzyl)propanamide" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-chloro-N-(4-chlorobenzyl)propanamide

Introduction

This compound is a substituted amide that serves as a valuable bifunctional molecule. Its structure incorporates a reactive primary alkyl chloride and a stable N-benzyl amide linkage, making it a versatile intermediate for the synthesis of more complex molecular architectures in drug discovery and materials science. The strategic placement of chlorine atoms on both the aliphatic chain and the aromatic ring offers distinct sites for subsequent chemical modifications. This guide provides a comprehensive exploration of a robust and efficient pathway for the synthesis of this target compound, grounded in fundamental principles of organic chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and outline the necessary analytical techniques for product validation.

Retrosynthetic Analysis and Strategic Approach

The most logical and direct approach to constructing this compound is through the formation of the central amide bond. A retrosynthetic disconnection across the amide C-N bond reveals two key synthons: an amine component, 4-chlorobenzylamine , and a reactive acylating agent, 3-chloropropionyl chloride .

This strategy is predicated on the well-established nucleophilic acyl substitution reaction, a cornerstone of organic synthesis known for its high efficiency and reliability.[1][2] The reaction involves the attack of a nucleophilic amine on an electrophilic acyl chloride, leading to the formation of a stable amide and the liberation of hydrogen chloride (HCl).[3][4]

G Target This compound Disconnect Amide Bond Disconnection (C-N) Target->Disconnect Precursors Precursors Disconnect->Precursors Amine 4-chlorobenzylamine Precursors->Amine AcylChloride 3-chloropropionyl chloride Precursors->AcylChloride

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Insights: The Nucleophilic Acyl Substitution

The synthesis proceeds via a two-step addition-elimination mechanism.[4]

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-chlorobenzylamine at the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This attack breaks the pi-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a transient tetrahedral intermediate.[5]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl pi-bond. Concurrently, the chloride ion, being an excellent leaving group, is eliminated.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This final step is crucial as it neutralizes the hydrogen chloride byproduct generated during the reaction. The HCl would otherwise react with the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[3] A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically employed for this purpose.[1]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent and Solvent Data
Reagent/SolventFormulaMolar Mass ( g/mol )AmountMoles (mmol)Density (g/mL)
4-chlorobenzylamineC₇H₈ClN141.601.42 g10.01.164
3-chloropropionyl chlorideC₃H₄Cl₂O126.97[6]1.33 g10.51.340
Triethylamine (TEA)C₆H₁₅N101.191.52 mL11.00.726
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-1.326
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chlorobenzylamine (1.42 g, 10.0 mmol) and dichloromethane (DCM, 40 mL).

  • Cooling and Base Addition: Cool the resulting solution to 0 °C using an ice-water bath. Add triethylamine (1.52 mL, 11.0 mmol) dropwise to the stirred solution.

  • Acyl Chloride Addition: In a separate, dry vial, dissolve 3-chloropropionyl chloride (1.33 g, 10.5 mmol) in dichloromethane (10 mL). Add this solution dropwise to the cooled amine solution over a period of 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Workup - Quenching and Extraction: Upon completion, quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acidic impurities, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-chlorobenzylamine in DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add 3-chloropropionyl chloride solution dropwise at 0 °C C->D E Warm to RT and stir for 2-4h D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with DCM G->H I Wash (HCl, NaHCO₃, Brine) H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Recrystallize K->L M M L->M Final Product G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis Product Purified Solid Product H_NMR ¹H NMR (Proton Environment) Product->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Product->C_NMR MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Product->MS IR IR Spectroscopy (Functional Groups) Product->IR MP Melting Point (Purity Assessment) Product->MP Validation Structure & Purity Confirmed H_NMR->Validation C_NMR->Validation MS->Validation IR->Validation MP->Validation

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 3-chloro-N-(4-chlorobenzyl)propanamide as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Halo-Amides in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Within this landscape, halogenated organic compounds have historically demonstrated a broad spectrum of biological activities. This document outlines a comprehensive framework for the investigation of 3-chloro-N-(4-chlorobenzyl)propanamide , a compound of interest due to its unique structural features, which include a reactive chloropropyl group and a substituted benzylamide moiety. While the antimicrobial properties of this specific molecule are yet to be extensively documented, its constituent functional groups suggest a potential for biological activity, making it a candidate for systematic evaluation.

These application notes are designed for researchers, scientists, and drug development professionals, providing a structured approach to the synthesis, characterization, and biological evaluation of this compound as a potential antimicrobial agent. The protocols herein are based on established, robust methodologies to ensure scientific integrity and reproducibility.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 3-chloro-N-[(4-chlorophenyl)methyl]propanamide-
Molecular Formula C10H11Cl2NO-
Molecular Weight 232.11 g/mol -
Canonical SMILES C1=CC(=CC=C1CNC(=O)CCCl)Cl-

Part 1: Synthesis and Characterization

A reliable and scalable synthesis is the foundational step in the evaluation of any novel compound. The most direct and widely used method for the synthesis of N-substituted amides is the acylation of an amine with an acyl chloride[].

Protocol 1.1: Synthesis of this compound

This protocol details the synthesis of the title compound via the reaction of 4-chlorobenzylamine with 3-chloropropanoyl chloride. The reaction is exothermic and should be performed with appropriate cooling[].

Materials:

  • 4-chlorobenzylamine

  • 3-chloropropanoyl chloride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 3-chloropropanoyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 1.2: Characterization of the Synthesized Compound

Confirmation of the chemical identity and purity of the synthesized compound is critical. The following spectroscopic methods are recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The hindered rotation about the C-N amide bond may result in the non-equivalence of protons near the amide group[2].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide group (C=O stretch around 1640-1680 cm⁻¹ and N-H stretch for a secondary amide around 3300 cm⁻¹)[3][4].

  • Purity Assessment: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compound, which should be >95% for biological testing.

Part 2: In Vitro Antimicrobial Susceptibility Testing

The initial step in evaluating the antimicrobial potential of a novel compound is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism[5]. The broth microdilution method is a standardized and widely accepted technique for MIC determination[6][7][8][9].

Protocol 2.1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[6][8].

Materials:

  • Synthesized and purified this compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile DMSO for stock solution preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer and incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in sterile DMSO.

  • Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (inoculum without the compound), a negative control (broth only), and a sterility control for the compound. Also, run a parallel dilution series with a standard antibiotic.

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity) in the well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_controls Controls stock Prepare Compound Stock Solution serial_dil Serial Dilutions in 96-Well Plate stock->serial_dil inoculate Inoculate Wells serial_dil->inoculate inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate pos_ctrl Positive Control (Inoculum + Broth) read_mic Read MIC (No Visible Growth) incubate->read_mic neg_ctrl Negative Control (Broth Only) Mechanism_of_Action_Pathway cluster_compound_interaction Compound Interaction cluster_cellular_effects Cellular Effects compound This compound membrane Bacterial Cell Membrane compound->membrane Disrupts Integrity depolarization Membrane Depolarization membrane->depolarization ion_leakage Ion Leakage (K+, H+) depolarization->ion_leakage atp_depletion ATP Synthesis Inhibition depolarization->atp_depletion cell_death Cell Death ion_leakage->cell_death atp_depletion->cell_death

Caption: Hypothetical Mechanism of Action via Membrane Disruption.

Part 4: Cytotoxicity Assessment

It is crucial to assess the selectivity of a potential antimicrobial agent. The compound should exhibit toxicity towards microbial cells at concentrations that are non-toxic to mammalian cells. The MTT assay is a standard colorimetric method for assessing cell viability.[10][11][12]

Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Sterile 96-well cell culture plates

  • Test compound

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

MTT_Assay_Workflow seed_cells Seed Mammalian Cells in 96-Well Plate adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with Compound (Serial Dilutions) adhere->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs analyze Calculate IC50 read_abs->analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Presentation

Table 2: Hypothetical Cytotoxicity Data

Cell LineExposure Time (h)IC₅₀ (µM) of Test Compound
HEK29324
48
HepG224
48

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust and systematic approach to the preliminary evaluation of this compound as a potential antimicrobial agent. A promising candidate would exhibit potent antimicrobial activity (low MIC values) against a range of pathogens and a high selectivity index (IC₅₀ in mammalian cells >> MIC). Positive results from these initial in vitro studies would warrant further investigation, including time-kill kinetic studies, resistance development assays, and ultimately, in vivo efficacy and toxicity studies in animal models.

References

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  • CLSI. (n.d.). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • te Winkel, J. D., Gray, D. A., Seistrup, K. H., Hamoen, L. W., & Strahl, H. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cell and Developmental Biology, 4, 29. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Stokes, J. M., et al. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. mSphere, 5(4), e00588-20. Retrieved from [Link]

  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Request PDF. Retrieved from [Link]

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  • ResearchGate. (2018). How to measure bacterial membrane potential by fluorescence measurement or imaging?. Retrieved from [Link]

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  • ResearchGate. (n.d.). Table 2 . Synthesis of different structurally N-substituted amides in.... Retrieved from [Link]

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  • PubChem. (n.d.). 3-chloro-N-(4-methylbenzyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

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  • MDPI. (n.d.). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Retrieved from [Link]

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  • PubChem. (n.d.). 3-chloro-N-(4-hydroxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

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Sources

Application Note & Protocols for Target Identification of 3-chloro-N-(4-chlorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Chemical Biology and Drug Discovery

Abstract

This document provides a comprehensive guide for the target identification of 3-chloro-N-(4-chlorobenzyl)propanamide, a putative covalent inhibitor. Given the limited existing biological data for this specific molecule[1], this guide is structured as a foundational workflow for researchers to elucidate its mechanism of action and identify its cellular binding partners. We will detail the rationale and step-by-step protocols for the design and synthesis of a chemical probe, the application of affinity-based protein profiling (AfBPP) for target discovery, and the subsequent validation of identified targets using the Cellular Thermal Shift Assay (CETSA). This guide is intended for researchers, scientists, and drug development professionals with a background in chemical biology and proteomics.

Introduction: The Challenge of Target Identification for Covalent Inhibitors

Covalent inhibitors have seen a resurgence in drug discovery, offering potent and durable therapeutic effects[2]. However, their inherent reactivity can lead to off-target effects, making a thorough understanding of their cellular interactome crucial for safe and effective drug development[3]. The compound this compound possesses a reactive chloromethyl group, suggesting a potential for covalent modification of nucleophilic residues in proteins. Identifying the specific protein targets of such molecules is a key challenge in chemical biology[4].

Chemical proteomics has emerged as a powerful suite of technologies to address this challenge, enabling the unbiased identification of small molecule-protein interactions directly in a cellular context[5]. Among these, affinity-based protein profiling (AfBPP) is a robust method for enriching and identifying the targets of a bioactive compound[6][7]. This approach relies on the synthesis of a chemical probe derived from the molecule of interest, which is then used to "fish out" its binding partners from a complex biological sample[4].

Subsequent validation of putative targets is essential to confirm genuine interactions. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells and cell lysates[8][9][10]. CETSA measures the change in thermal stability of a protein upon ligand binding, providing direct evidence of a physical interaction[8].

This guide will walk through the entire workflow, from initial probe design to final target validation, providing both the theoretical underpinnings and detailed, actionable protocols.

Designing and Synthesizing a Chemical Probe

The first critical step in AfBPP is the design and synthesis of a chemical probe[4][11]. A well-designed probe retains the biological activity of the parent compound while incorporating a reporter tag for detection and enrichment. The probe typically consists of three key components: the parent molecule (for target recognition), a linker, and a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging)[12].

For this compound, we will design a probe that incorporates a terminal alkyne group. This "clickable" handle allows for the subsequent attachment of a biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal reaction[5][13]. This two-step approach is often preferred as it minimizes potential steric hindrance from a bulky biotin tag during initial target engagement[5].

Proposed Synthesis of an Alkyne-Functionalized Probe

The synthesis will involve modifying the parent compound with a linker terminating in an alkyne. A possible synthetic route is outlined below.

Diagram 1: Proposed Synthesis of Alkyne Probe

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Covalent Warhead Introduction 4-chlorobenzylamine 4-chlorobenzylamine probe_intermediate N-(4-chlorobenzyl)-5-hexynamide 4-chlorobenzylamine->probe_intermediate DCM, Et3N alkyne_acid_chloride 5-hexynoyl chloride alkyne_acid_chloride->probe_intermediate final_probe 3-chloro-N-(4-chlorobenzyl)-N-(5-hexynyl)propanamide (Alkyne Probe) probe_intermediate->final_probe 1. LDA, THF, -78°C 2. 1-bromo-2-chloroethane

Caption: Synthetic scheme for the alkyne probe of this compound.

Protocol: Synthesis of Alkyne Probe

Materials:

  • 4-chlorobenzylamine

  • 5-hexynoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N), anhydrous

  • Lithium diisopropylamide (LDA) solution

  • Tetrahydrofuran (THF), anhydrous

  • 1-bromo-2-chloroethane

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Amide Formation: a. Dissolve 4-chlorobenzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.2 eq) to the solution. d. Slowly add 5-hexynoyl chloride (1.1 eq) dropwise to the cooled solution. e. Allow the reaction to warm to room temperature and stir for 4-6 hours. f. Monitor the reaction progress by TLC. g. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. h. Extract the aqueous layer with DCM (3x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography to yield N-(4-chlorobenzyl)-5-hexynamide.

  • Introduction of the Covalent Warhead: a. Dissolve the amide intermediate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add LDA solution (1.1 eq) and stir for 30 minutes at -78 °C. d. Add 1-bromo-2-chloroethane (1.2 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight. e. Quench the reaction with saturated aqueous ammonium chloride. f. Extract with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. h. Purify the final alkyne probe by column chromatography. i. Characterize the final product by NMR and mass spectrometry.

Affinity-Based Protein Profiling (AfBPP) Workflow

The synthesized alkyne probe will be used to label its protein targets in a cellular lysate. The labeled proteins are then conjugated to a biotin tag for enrichment on streptavidin beads, followed by identification using mass spectrometry.

Diagram 2: AfBPP Workflow

G Cell_Lysate Cell Lysate (Proteome) Probe_Incubation Incubate with Alkyne Probe Cell_Lysate->Probe_Incubation Click_Chemistry CuAAC Click Chemistry (Azide-Biotin) Probe_Incubation->Click_Chemistry Streptavidin_Enrichment Streptavidin Bead Enrichment Click_Chemistry->Streptavidin_Enrichment Wash Wash to Remove Non-specific Binders Streptavidin_Enrichment->Wash Elution On-bead Digestion or Elution Wash->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Target_ID Target Protein Identification MS_Analysis->Target_ID

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Protocol: AfBPP for Target Identification

Materials:

  • Cultured cells of interest (e.g., HeLa, HEK293T)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Alkyne probe (synthesized as above)

  • DMSO

  • BCA Protein Assay Kit

  • Azide-biotin tag (e.g., Biotin-PEG4-Azide)

  • Click chemistry reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO4)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Urea solution (8M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Lysis and Protein Quantification: a. Harvest cultured cells and wash with cold PBS. b. Lyse cells in appropriate lysis buffer on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4 °C to pellet cell debris. d. Collect the supernatant (proteome lysate) and determine the protein concentration using a BCA assay. e. Normalize all samples to a final concentration of 1-2 mg/mL.

  • Probe Labeling: a. In microcentrifuge tubes, add 1 mg of proteome lysate. b. Treat the lysate with the alkyne probe (e.g., 10 µM final concentration) or DMSO as a vehicle control. For competition experiments, pre-incubate the lysate with the parent compound (this compound) for 30 minutes before adding the alkyne probe. c. Incubate for 1 hour at 37 °C.

  • Click Chemistry Reaction: a. To the probe-labeled lysate, add the following click chemistry reagents in order: i. Azide-biotin tag (final concentration 100 µM) ii. TCEP (final concentration 1 mM) iii. TBTA (final concentration 100 µM) iv. CuSO4 (final concentration 1 mM) b. Vortex and incubate at room temperature for 1 hour.

  • Enrichment of Labeled Proteins: a. Pre-wash streptavidin-agarose beads with lysis buffer. b. Add the pre-washed beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation. c. Pellet the beads by centrifugation (e.g., 1,500 x g for 2 minutes). d. Discard the supernatant and wash the beads sequentially with: i. 1% SDS in PBS (3x) ii. 8M urea in 100 mM Tris-HCl, pH 8.0 (3x) iii. PBS (3x)

  • On-Bead Digestion and Mass Spectrometry: a. Resuspend the beads in 8M urea. b. Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37 °C. c. Alkylate cysteine residues with IAA (55 mM) for 20 minutes in the dark. d. Dilute the urea to <2M with 100 mM Tris-HCl, pH 8.0. e. Add trypsin and incubate overnight at 37 °C. f. Collect the supernatant containing the tryptic peptides. g. Acidify the peptides with formic acid and desalt using C18 StageTips. h. Analyze the peptides by LC-MS/MS.

  • Data Analysis: a. Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human) using a search algorithm like MaxQuant or SEQUEST. b. Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control and the competition sample. These are your primary target candidates.

Table 1: Experimental Parameters for AfBPP

ParameterRecommended ValueRationale
Protein Lysate Concentration 1-2 mg/mLEnsures sufficient protein for detection while minimizing non-specific binding.
Alkyne Probe Concentration 1-10 µMShould be optimized based on the potency of the parent compound.
Parent Compound (Competitor) 100x excess of probeUsed to distinguish specific targets from non-specific binders.
Click Reaction Time 1 hourSufficient for efficient ligation under these conditions.
Streptavidin Bead Volume 50 µL of slurry per mg lysateProvides sufficient binding capacity for biotinylated proteins.
Wash Stringency Sequential SDS and urea washesCritical for removing proteins that non-specifically adsorb to the beads.

Target Validation with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of the parent compound to the identified protein candidates in a cellular environment[9][14][15]. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm)[8].

Diagram 3: CETSA Workflow

G Cell_Treatment Treat Cells with Compound or DMSO Heating Heat Aliquots to a Range of Temperatures Cell_Treatment->Heating Lysis Cell Lysis (e.g., Freeze-Thaw) Heating->Lysis Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Supernatant_Analysis Analyze Soluble Fraction (e.g., Western Blot, MS) Centrifugation->Supernatant_Analysis Melt_Curve Generate Thermal Melt Curve Supernatant_Analysis->Melt_Curve Tm_Shift Determine Tm Shift (Target Engagement) Melt_Curve->Tm_Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blotting

Materials:

  • Cultured cells

  • This compound

  • DMSO

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Primary antibody against the protein of interest

  • Secondary antibody (HRP-conjugated)

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with the parent compound at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control. c. Incubate for 1-2 hours at 37 °C.

  • Heating: a. Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40-70 °C in 2-3 °C increments) for 3 minutes, followed by a cooling step to 25 °C. Include an unheated control.

  • Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). b. Centrifuge at 20,000 x g for 20 minutes at 4 °C to pellet the precipitated proteins.

  • Analysis of Soluble Fraction: a. Carefully collect the supernatant (soluble fraction). b. Denature the protein samples by boiling in SDS-PAGE loading buffer. c. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody specific to the target candidate, followed by an HRP-conjugated secondary antibody. e. Visualize the bands using a chemiluminescence detection system.

  • Data Analysis: a. Quantify the band intensities for each temperature point. b. Normalize the intensities to the unheated control (100% soluble). c. Plot the percentage of soluble protein as a function of temperature for both the compound-treated and DMSO-treated samples. d. Determine the melting temperature (Tm) for each condition. A shift in Tm in the compound-treated sample indicates target engagement.

Table 2: Representative CETSA Data

Temperature (°C)% Soluble Protein (DMSO)% Soluble Protein (Compound)
40100100
459899
508595
555280
602055
65525
7028
Tm ~56 °C ~61 °C

Conclusion

The workflow described in this application note provides a robust framework for the target identification of this compound, a putative covalent inhibitor. By combining the power of chemical probe synthesis, affinity-based protein profiling, and biophysical validation with CETSA, researchers can confidently identify and confirm the cellular targets of this and other novel bioactive compounds. This multi-pronged approach is essential for elucidating the mechanism of action, understanding potential off-target effects, and advancing promising molecules through the drug discovery pipeline.

References

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  • Zhang, T., Inobe, T., & Gray, N. S. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1394, 239-249. [Link]

  • Pan, S., Zhang, H., Wang, C., Yao, S. C., & Yao, S. Q. (2016). Target identification of natural products and bioactive compounds using affinity-based probes. Natural product reports, 33(5), 620-630. [Link]

  • Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o2868. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Ho, Y., Gruhler, A., Heilbut, A., Bader, G. D., Moore, L., Adams, S. L., ... & Tyers, M. (2002). Systematic identification of protein complexes in Saccharomyces cerevisiae by mass spectrometry. Nature, 415(6868), 180-183. [Link]

  • Zhang, T., Inobe, T., & Gray, N. S. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1394, 239-249. [Link]

  • Willems, L. I., de Jong, A. W., van den Nieuwendijk, A. M., Florea, B. I., van der Marel, G. A., & Overkleeft, H. S. (2019). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 24(16), 2911. [Link]

  • Castaldi, M. P., Hendricks, J. A., & Zhang, A. X. (2020). Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development. Current opinion in chemical biology, 56, 91-97. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-chloro-N-(4-chlorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "3-chloro-N-(4-chlorobenzyl)propanamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity for your downstream applications.

Understanding the Chemistry: Synthesis and Impurity Profile

This compound is typically synthesized via the Schotten-Baumann reaction.[1][2][3][4] This involves the acylation of 4-chlorobenzylamine with 3-chloropropanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

A clear understanding of the potential impurities is the first step toward effective purification. The primary impurities to consider are:

  • Unreacted Starting Materials:

    • 4-chlorobenzylamine (a primary amine)

    • 3-chloropropanoyl chloride (a reactive acyl chloride)

  • Hydrolysis Byproduct:

    • 3-chloropropionic acid (from the reaction of 3-chloropropanoyl chloride with water)

  • Side-Reaction Products:

    • Over-acylated products (diacylation of the amine, though less common for secondary amides).

The purification strategy, therefore, must be designed to effectively separate the desired amide from these specific impurities.

Core Purification Workflow

A typical purification workflow for this compound involves an initial workup followed by either recrystallization or column chromatography.

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (e.g., NaHCO3 wash) A->B Quench reaction, remove HCl C Drying of Organic Layer (e.g., Na2SO4 or MgSO4) B->C Remove water D Solvent Removal (Rotary Evaporation) C->D Concentrate E Crude Solid/Oil D->E F Recrystallization E->F High-yielding, for crystalline solids G Column Chromatography E->G For oils or complex mixtures H Pure Crystalline Product F->H I Pure Product (Amorphous or Crystalline) G->I

Caption: General purification workflow for this compound.

Troubleshooting Guide & FAQs

Section 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, provided a suitable solvent system can be identified.

Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[5][6] This is a common problem when the melting point of the solute is lower than the boiling point of the recrystallization solvent or when the supersaturation level is too high.

Troubleshooting Steps:

  • Re-dissolve the oil: Add more solvent to the mixture and heat until the oil completely dissolves.

  • Slow cooling: Allow the solution to cool very slowly. Rapid cooling often favors oil formation. You can insulate the flask to slow down the cooling rate.

  • Use a different solvent system:

    • If you are using a single solvent, try a binary solvent system. For amides, mixtures like ethanol/water, ethyl acetate/hexanes, or acetone/hexanes can be effective.[7]

    • Dissolve your compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

  • Lower the crystallization temperature: If possible, use a solvent with a lower boiling point.

  • Seed the solution: Introduce a small crystal of the pure product to induce crystallization at a temperature above where it oils out.

Q2: What are the best starting solvents for the recrystallization of this compound?

A2: For N-substituted amides, moderately polar solvents are often a good starting point. Based on the structure of your compound, consider the following:

Solvent/SystemRationale
Ethanol Often a good general-purpose solvent for amides with moderate polarity.[7]
Ethyl Acetate/Hexanes A versatile binary system. Dissolve in hot ethyl acetate and add hexanes until turbidity appears.
Acetone/Hexanes Similar to the ethyl acetate/hexanes system, offering a different polarity balance.[7]
Isopropanol Another good option for moderately polar compounds.

Experimental Protocol: Recrystallization using Ethanol

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Section 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful if your product is an oil or if recrystallization fails to remove all impurities.

Q1: I'm not getting good separation of my product from the starting amine using column chromatography. What can I do?

A1: The starting amine (4-chlorobenzylamine) is more polar than the product due to the presence of the primary amine group. If you are experiencing co-elution, you need to optimize your mobile phase.

Troubleshooting Steps:

  • Decrease the polarity of the mobile phase: A less polar mobile phase will increase the retention time of all compounds but may improve the separation between your product and the more polar amine. For example, if you are using 30% ethyl acetate in hexanes, try decreasing it to 20% or even 10%.

  • Add a small amount of triethylamine to the mobile phase: Residual acidity on the silica gel can cause primary amines to streak or tail, leading to poor separation. Adding 0.1-1% triethylamine to your mobile phase can neutralize these active sites and improve the chromatography of amines.

  • Consider a different stationary phase: If silica gel is not providing adequate separation, you could try using alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.

Experimental Protocol: Silica Gel Column Chromatography

  • Prepare the column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elute the column: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to elute your compounds.

  • Monitor the elution: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing your pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

ChromatographyTroubleshooting A Poor Separation in Column Chromatography B Decrease Mobile Phase Polarity A->B Co-elution of product and starting amine C Add Triethylamine (0.1-1%) A->C Amine tailing D Change Stationary Phase (e.g., Alumina, C18) A->D Persistent separation issues E Improved Separation B->E C->E D->E

Caption: Troubleshooting poor separation in column chromatography.

Section 3: Purity Analysis

Verifying the purity of your final product is a critical step.

Q1: How can I confirm the purity of my this compound?

A1: A combination of analytical techniques should be used to confirm the purity and identity of your compound.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and can be used for quantitative purity assessment against a known standard.[8][9]
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity by separating the main component from impurities.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities and confirming the molecular weight of the product.
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity.

HPLC Method Development Tips:

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly used.

  • Detector: A UV detector set at a wavelength where the aromatic rings of your compound absorb (e.g., ~254 nm) should provide good sensitivity.

Section 4: Safety Considerations

Q1: What are the main safety hazards associated with the synthesis and purification of this compound?

A1: The primary hazard comes from the starting material, 3-chloropropanoyl chloride.

  • 3-Chloropropanoyl chloride is corrosive and lachrymatory. It reacts violently with water to produce HCl gas.[12][13][14] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic. When adding the acyl chloride to the amine, do so slowly and with cooling to control the reaction temperature.

  • Solvents used in purification are often flammable. Take appropriate precautions to avoid ignition sources.

References

  • Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Palladium‐Catalyzed Borylation of Aryl Chlorides - Supporting Information. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Acrylamide, N-benzyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • (PDF) Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole propanamide as non-steroidal anti-inflammatory agents. (2015, April 22). ResearchGate. Retrieved from [Link]

  • Structure-based discovery of CFTR potentiators and inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and screening of N-benzylamides 2, 12-17. (n.d.). ResearchGate. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • DEVELOPMENT OF A KINETIC REACTION RATE LIMITED STUDY ON DEGRADATION OF IMPURITY PROFILE FOR THE ESTIMATION OF ACETAMINOPHEN IN. (2013, June 21). International Journal of Bioassays. Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates. (n.d.). Amazon Web Services. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020, June 19). ACS Publications. Retrieved from [Link]

  • Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • UPC2 Method Development for Achiral Impurity Analysis. (n.d.). Waters. Retrieved from [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

    • (n.d.). Organic Syntheses. Retrieved from [Link]

  • 3-CHLOROPROPIONYL CHLORIDE. (n.d.). VanDeMark Chemical. Retrieved from [Link]

  • Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot. Retrieved from [Link]

  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. (2022, December 29). MDPI. Retrieved from [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. Retrieved from [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.
  • Application Note - High speed analysis of paracetamol. (n.d.). LabRulez LCMS. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Issues with 3-chloro-N-(4-chlorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-A7 Version: 1.0 Last Updated: January 27, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-chloro-N-(4-chlorobenzyl)propanamide. As a crystalline solid with two aromatic rings and an amide linkage, this compound exhibits low aqueous solubility, a common hurdle in preclinical and formulation development.[1][2] This document provides a series of structured troubleshooting steps, detailed protocols, and scientific explanations to systematically address and overcome these issues. Our goal is to empower you with the knowledge to achieve consistent and reliable dissolution for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What are the basic chemical properties and expected solubility of this compound?

A1: this compound is a secondary amide with the molecular formula C₁₀H₁₁Cl₂NO.[3] Its structure, containing two chlorobenzyl groups, contributes to its lipophilic nature and consequently, poor water solubility. While experimental data is limited, computational models predict very low aqueous solubility. It is expected to be more soluble in organic solvents.[4] Compounds with similar N-benzylamide structures are often crystalline solids with low water solubility but moderate solubility in solvents like acetone, dichloromethane, and DMSO.[1]

Q2: I've added the compound to my aqueous buffer, and it's not dissolving. What's the first thing I should do?

A2: The first step is to apply physical energy to overcome the initial crystal lattice energy. Gentle heating (e.g., to 37-40°C) and mechanical agitation like vortexing or stirring are primary actions. For more resistant particles, sonication is a highly effective method.[5] Sonication uses high-frequency sound waves to create micro-cavitations, which collapse and generate intense local energy, breaking down particles and enhancing solvent interaction.[6] If these methods fail, it indicates a fundamental solubility limit has been reached, and chemical modification of the solvent system is necessary.

Q3: Is the compound likely to degrade with heating or pH changes?

A3: The amide bond in the structure is generally stable under neutral and mildly acidic or basic conditions at moderate temperatures. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the amide bond. It is always recommended to perform a preliminary stability assessment (e.g., using HPLC to check for degradation products) if you plan to use aggressive pH conditions or temperatures above 50-60°C for extended periods.

Q4: Can I just add DMSO to get it into solution? What are the potential downsides?

A4: Yes, using a small percentage of a strong organic co-solvent like Dimethyl Sulfoxide (DMSO) is a very common and effective strategy.[7] DMSO is a powerful solvent for many poorly soluble compounds. However, there are critical considerations:

  • "Crashing Out": The compound may precipitate or "crash out" of solution when the DMSO stock is diluted into a larger aqueous volume. This happens because the overall solvent polarity changes dramatically, and the aqueous environment can no longer support the dissolved compound.

  • Cellular Toxicity: DMSO can be toxic to cells, even at low concentrations (typically >0.5% v/v). Ensure your final concentration is compatible with your experimental system.

  • Assay Interference: DMSO can interfere with certain biological assays. Always run a vehicle control (your final buffer/media with the same percentage of DMSO) to account for these effects.

Part 2: Systematic Troubleshooting Workflow

If basic methods have failed, a more systematic approach is required. This workflow is designed to guide you from simple physical interventions to more complex formulation strategies.

Troubleshooting Decision Tree

This diagram outlines a logical progression for addressing solubility challenges. Start at the top and follow the path that best describes your situation.

G start Start: Compound does not dissolve in desired aqueous buffer phys_methods Step 1: Apply Physical Energy (Vortex, Heat to 37°C, Sonicate) start->phys_methods check1 Is the solution clear? phys_methods->check1 solvent_screen Step 2: Co-Solvent Screening (DMSO, Ethanol, PEG 400) Prepare 10-20 mg/mL stock check1->solvent_screen No success Success: Proceed with experiment (Maintain conditions, run vehicle controls) check1->success Yes check2 Soluble in co-solvent? solvent_screen->check2 formulation Step 3: Advanced Formulation (Cyclodextrins, Surfactants) check2->formulation Yes, but precipitates on dilution fail Re-evaluate compound or consider derivatization check2->fail No check3 Is aqueous solubility sufficiently enhanced? formulation->check3 particle_reduction Step 4: Physical Modification (Micronization) check3->particle_reduction No check3->success Yes particle_reduction->success If successful particle_reduction->fail If unsuccessful

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Part 3: Detailed Protocols & Methodologies

This section provides step-by-step protocols for the key stages of the troubleshooting workflow.

Protocol 1: Systematic Co-Solvent Screening

Objective: To identify a suitable water-miscible organic co-solvent and the maximum tolerable concentration in the final aqueous solution before precipitation occurs.[8]

Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[7] They effectively create a micro-environment around the drug molecule that shields it from the highly polar water molecules.

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • Ethanol (200 proof, absolute)

  • PEG 400 (Polyethylene Glycol 400)

  • Your target aqueous buffer (e.g., PBS, TRIS)

  • Glass vials

  • Calibrated pipettes

  • Vortex mixer and Sonicator

Procedure:

  • Prepare High-Concentration Stock Solutions:

    • Weigh 5-10 mg of your compound into three separate vials.

    • Add a small, precise volume of DMSO to the first vial, Ethanol to the second, and PEG 400 to the third to achieve a target concentration of 10-20 mg/mL.

    • Vortex and sonicate each vial until the solid is completely dissolved. If it doesn't dissolve, the solvent is unsuitable at this concentration.

  • Determine Precipitation Point:

    • Set up a series of microcentrifuge tubes, each containing 990 µL of your aqueous buffer.

    • To the first tube, add 10 µL of your DMSO stock solution (this creates a 1:100 dilution with 1% DMSO). Vortex immediately. Observe for any cloudiness or precipitate.

    • If the solution remains clear, repeat with a higher concentration of the stock solution. For example, add 20 µL to 980 µL of buffer (2% DMSO).

    • Continue this titration until you observe precipitation. The highest concentration that remains clear is your working limit for that co-solvent.

  • Compare and Select:

    • Repeat step 2 for the Ethanol and PEG 400 stock solutions.

    • Select the co-solvent system that allows for the highest concentration of your compound in the final aqueous buffer without precipitation.

Data Summary Table:

Co-SolventStock Conc. (mg/mL)Max % (v/v) in BufferFinal Compound Conc. (µg/mL)Observations
DMSO201%200Clear solution
DMSO202%400Precipitate forms
Ethanol105%500Clear solution
Ethanol1010%1000Slight haze
PEG 400205%1000Clear solution
PEG 4002010%2000Clear solution
Note: This is example data. Your results will vary.
Protocol 2: Solubility Enhancement with Cyclodextrins

Objective: To use a cyclodextrin to form an inclusion complex, thereby increasing the apparent aqueous solubility of the compound.[9]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] The non-polar part of your compound can become encapsulated within this cavity, while the water-soluble exterior allows the entire complex to dissolve readily in aqueous solutions.[11]

G A B C

Caption: Encapsulation of a lipophilic drug within a cyclodextrin host molecule.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Target aqueous buffer

  • Stir plate and magnetic stir bars

Procedure:

  • Prepare Cyclodextrin Solution:

    • Prepare a 10-20% (w/v) solution of HP-β-CD or SBE-β-CD in your aqueous buffer. Stir until fully dissolved.

  • Add Compound:

    • Weigh an excess amount of this compound directly into the cyclodextrin solution. The goal is to create a saturated solution.

  • Equilibrate:

    • Seal the container and stir the mixture vigorously at room temperature for 24-48 hours. This extended time is necessary to ensure the system reaches equilibrium.

  • Separate and Quantify:

    • After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). This value represents the enhanced solubility.

Protocol 3: Particle Size Reduction (Micronization)

Objective: To increase the surface area of the solid compound, thereby increasing its dissolution rate according to the Noyes-Whitney equation.[12]

Causality: The rate of dissolution is directly proportional to the surface area of the solute.[13] By reducing the particle size from large crystals to smaller, micron-sized particles (micronization), the total surface area exposed to the solvent is dramatically increased, leading to a faster dissolution rate.[14]

Methods:

  • Mechanical Grinding: For small, lab-scale applications, grinding the crystalline powder with a mortar and pestle can effectively reduce particle size and improve dissolution kinetics.

  • Ball Milling/Jet Milling: For larger quantities or more controlled particle size distributions, specialized equipment like a ball mill or jet mill is used.[12] These methods use mechanical forces to break down the particles to the micron or even sub-micron (nanoparticle) range.[15]

Procedure (Lab-Scale Grinding):

  • Place a small amount of the crystalline compound into a clean, dry agate or ceramic mortar.

  • Use the pestle to apply firm, circular grinding pressure for 5-10 minutes.

  • The resulting powder should be noticeably finer and less crystalline in appearance.

  • Attempt to dissolve this micronized powder using the methods in Part 1. You should observe a significantly faster rate of dissolution.

Part 4: Final Recommendations & Best Practices

  • Always Use a Vehicle Control: In any biological experiment, it is crucial to test a "vehicle" control group. This is a sample that contains everything you used to dissolve your compound (e.g., buffer + 1% DMSO + 5% HP-β-CD) but without the compound itself. This ensures that any observed effects are due to your compound and not the formulation excipients.

  • Thermodynamic vs. Kinetic Solubility: Be aware of the difference. What you often achieve in the lab is kinetic solubility—a supersaturated state that may be stable for the duration of your experiment but could precipitate over longer periods. Thermodynamic solubility is the true equilibrium concentration.[16] If long-term stability is required, monitor your prepared solutions for precipitation over time.

  • Document Everything: Carefully record the exact method, solvents, concentrations, and physical conditions (temperature, sonication time) used to get your compound into solution. This is critical for reproducibility.[17][18]

References

  • Juniper Publishers. (2023, October 2). Micronization Technique for Solubility Enhancement.
  • Sigma-Aldrich. N-Benzylbenzamide.
  • National Center for Biotechnology Information. 3-Chloro-N-(4-chlorophenyl)propanamide. PubChem Compound Summary for CID 177064.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins in drug delivery: An updated review.
  • CymitQuimica. CAS 1485-70-7: N-Benzylbenzamide.
  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs.
  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats.
  • IJCRT.org. (2023, October 10). Micronization Technique for Solubility Enhancement.
  • ResearchGate. (2025, October 23). Effect of sonication conditions: Solvent, time, temperature and reactor type on the preparation of micron sized vermiculite particles.
  • National Center for Biotechnology Information. 3-chloro-N-(4-methylbenzyl)propanamide. PubChem Compound Summary for CID 4218506.
  • Technology Networks. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • ChemicalBook. N-BENZYLBENZAMIDE.
  • National Center for Biotechnology Information. Ultrasound mechanisms and their effect on solid synthesis and processing: a review.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2025, August 6). Techniques to enhance solubility of poorly soluble drugs: A review.
  • ResearchGate. (2025, August 7). Micronization Technique for Solubility Enhancement.
  • EvitaChem. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).
  • SciSpace. (n.d.). A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and.
  • National Center for Biotechnology Information. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
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"3-chloro-N-(4-chlorobenzyl)propanamide" stability and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-chloro-N-(4-chlorobenzyl)propanamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "this compound." This guide, structured in a question-and-answer format, is designed to provide in-depth, field-proven insights into the stability and degradation of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust troubleshooting strategies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical laboratory conditions?

A1: The molecular structure of this compound contains three key functional groups that influence its stability: an amide linkage, an aliphatic carbon-chlorine (C-Cl) bond, and an aromatic C-Cl bond. Under typical experimental and storage conditions, two principal degradation pathways are of primary concern:

  • Base-Catalyzed Elimination (Dehydrohalogenation): This is often the most significant and rapid degradation pathway, especially in the presence of a base. The hydroxide ion (or other bases) can act as a base, abstracting a proton from the carbon adjacent (alpha) to the amide's carbonyl group.[1][2] This abstraction is followed by a cascade of electron movements, leading to the formation of a carbon-carbon double bond and the elimination of the chloride ion.[2] The resulting product is N-(4-chlorobenzyl)acrylamide . This reaction can be particularly problematic in basic buffers or during reactions requiring alkaline conditions.

  • Hydrolysis: The compound can undergo hydrolysis at two main sites, though generally under more forcing conditions (e.g., strong acid/base and/or heat) than the elimination reaction.[3][4]

    • Amide Bond Hydrolysis: Cleavage of the amide bond yields 3-chloropropanoic acid and 4-chlorobenzylamine .[3] This reaction is typically catalyzed by strong acids or bases and often requires elevated temperatures to proceed at a significant rate.[4][5]

    • Aliphatic C-Cl Bond Hydrolysis: The chlorine on the propyl chain can be displaced by water or a hydroxide ion (a nucleophile) to form 3-hydroxy-N-(4-chlorobenzyl)propanamide .[6] While the aromatic C-Cl bond is very stable, the aliphatic C-Cl bond is more susceptible to nucleophilic substitution.[7]

The aromatic C-Cl bond on the benzyl ring is significantly more stable and is not expected to degrade under normal laboratory conditions.[7]

Q2: How does pH affect the stability of my compound in aqueous solutions?

A2: The pH of the aqueous medium is a critical factor governing the stability of this compound. Stability is generally greatest at a neutral or slightly acidic pH and decreases significantly in basic conditions.

  • Acidic Conditions (pH < 6): In the presence of strong acids and heat, the primary degradation route is the slow hydrolysis of the amide bond.[4] The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[4]

  • Neutral Conditions (pH ≈ 7): The compound exhibits its highest stability. While slow hydrolysis of the aliphatic chloride can occur, the rate is generally minimal at ambient temperature.

  • Basic Conditions (pH > 8): The compound is highly susceptible to rapid degradation via base-catalyzed elimination to form N-(4-chlorobenzyl)acrylamide.[1][2] Amide hydrolysis also occurs but is often outcompeted by the faster elimination reaction.[5] The rate of both degradation pathways increases with pH and temperature.[5][8]

The following table summarizes the expected stability profile. Note: These are generalized relative rates.

pH RangePrimary Degradation PathwayRelative Rate of Degradation
1-3 Amide HydrolysisSlow to Moderate (requires heat)
4-7 (Minimal Degradation)Very Slow
8-10 Base-Catalyzed EliminationModerate to Rapid
>11 Base-Catalyzed EliminationVery Rapid
Q3: My analytical results (HPLC/LC-MS) show an unexpected peak that grows over time. What could it be?

A3: The appearance of a new, growing peak in your analytical chromatogram is a classic sign of degradation. For this specific molecule, the most probable impurity is the elimination product, N-(4-chlorobenzyl)acrylamide .

  • Why it's the likely candidate: This product is formed through the loss of HCl from the parent molecule, resulting in a decrease in molecular weight of approximately 36.46 g/mol . This pathway is often favored kinetically, especially if your samples are stored in solutions that are even slightly basic (e.g., phosphate buffers at pH 7.4 can be sufficiently basic for slow elimination over time) or prepared in certain organic solvents like methanol which may contain basic impurities.

  • How to confirm:

    • Check the Mass: Use LC-MS to determine the molecular weight of the impurity peak. Compare it to the calculated mass of N-(4-chlorobenzyl)acrylamide.

    • Forced Degradation: Intentionally degrade a small sample of your compound by treating it with a mild base (e.g., 0.01 M NaOH) for a short period. Analyze the resulting mixture by HPLC. If the retention time of the major degradation product matches your unknown peak, it strongly suggests you have identified the impurity. This is a core principle of forced degradation studies as outlined by ICH guidelines.[9][10]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability and prevent the formation of degradants, the following storage conditions are recommended:

  • Solid Form:

    • Temperature: Store at ≤ 4°C, protected from moisture.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term archival.

    • Light: Protect from light to prevent potential photodegradation, as aromatic chlorinated compounds can be susceptible to UV degradation.[11][12]

  • In Solution:

    • Solvent Choice: Use aprotic, anhydrous solvents like DMSO or DMF for stock solutions. Avoid alcohols like methanol or ethanol for long-term storage, as they can participate in or facilitate degradation reactions.

    • pH: If aqueous buffers are required, use a slightly acidic pH (e.g., pH 5-6). Avoid basic buffers (pH > 7.5) whenever possible.

    • Temperature: Store stock solutions frozen at -20°C or -80°C.

    • Best Practice: Prepare fresh working solutions from a frozen stock for each experiment to avoid repeated freeze-thaw cycles and minimize time spent in aqueous buffers.

Troubleshooting Guides

Problem: Purity Decrease in Stored Samples or Inconsistent Results in Biological Assays
  • Symptoms: You observe a decrease in the purity of your compound over time via HPLC analysis. In biological assays, you notice a drift in potency (e.g., IC50 values) or a loss of expected activity, particularly in experiments that run for several hours.

  • Causality: The underlying cause is almost certainly the degradation of the parent compound into less active or inactive species. The variable results in assays are due to the changing concentration of the active compound over the course of the experiment, a direct consequence of its instability in the assay medium (e.g., cell culture medium or buffer at physiological pH ~7.4).

Step-by-Step Troubleshooting Protocol
  • Identify the Degradant:

    • Action: Analyze your aged sample or a sample incubated in your assay buffer using LC-MS.

    • Rationale: Determine the mass of the parent compound and the major impurity. A mass loss corresponding to HCl (approx. 36.46 Da) is a strong indicator of the elimination product. A mass increase corresponding to the addition of an oxygen atom (approx. 16 Da) and loss of chlorine (approx. 35.45 Da) would suggest the hydrolysis product.

  • Perform a Forced Degradation Study:

    • Action: Expose your compound to a set of stress conditions as recommended by ICH guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) for a defined period.[9][13] The goal is to achieve 5-20% degradation.[9]

    • Rationale: This study helps to definitively identify the degradation products that are likely to form under storage and experimental conditions.[10][14] It validates that your analytical method is "stability-indicating," meaning it can separate the parent drug from its degradants.

  • Quantify Stability in Your Assay Medium:

    • Action: Prepare a solution of your compound in the exact buffer or medium used for your biological assay. Incubate it under the same conditions (e.g., 37°C, 5% CO₂) for the full duration of your experiment. Take aliquots at several time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining percentage of the parent compound.

    • Rationale: This experiment directly measures the stability of your compound under the conditions where it is expected to be active, providing critical data to interpret your biological results.

  • Implement Corrective Actions:

    • If degradation is confirmed:

      • For Storage: Re-evaluate your storage conditions based on the recommendations in FAQ Q4. Ensure stock solutions are stored frozen in an appropriate aprotic solvent.

      • For Assays: Prepare working solutions immediately before use. If instability is still an issue during the assay, consider reducing the experiment duration or evaluating if a more stable, slightly acidic buffer system is compatible with your assay.

Visualizations

Primary Degradation Pathways

The following diagram illustrates the two major degradation pathways for this compound.

G cluster_main This compound cluster_elim Elimination Product cluster_hydro Hydrolysis Products parent Parent Compound elim_prod N-(4-chlorobenzyl)acrylamide parent->elim_prod Base-Catalyzed Elimination (Major Pathway) hydro_prod1 3-chloropropanoic acid parent->hydro_prod1 Amide Hydrolysis (Acid/Base + Heat) hydro_prod2 4-chlorobenzylamine parent->hydro_prod2 Amide Hydrolysis (Acid/Base + Heat)

Caption: Major degradation pathways of the parent compound.

Troubleshooting Workflow for Purity Issues

This workflow outlines the logical steps for diagnosing and resolving issues related to compound instability.

G start Observation: Purity Decrease or Inconsistent Assay Results check_mass Step 1: Analyze by LC-MS to Identify Impurity Mass start->check_mass forced_deg Step 2: Perform Forced Degradation Study check_mass->forced_deg confirm_id Confirm Impurity Identity forced_deg->confirm_id quant_stability Step 3: Quantify Stability in Assay Medium confirm_id->quant_stability Identity Confirmed is_stable Is Compound Stable (<5% loss)? quant_stability->is_stable other_issue Investigate Other Experimental Variables quant_stability->other_issue If parent is stable, degradation is not the issue corrective_action Step 4: Implement Corrective Actions (Storage/Assay Protocol) is_stable->corrective_action No end Problem Resolved is_stable->end Yes corrective_action->end

Caption: Troubleshooting workflow for stability-related issues.

References

  • Reactions of Amides. Save My Exams. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • 3-Chloropropanamide. PubChem, National Institutes of Health. [Link]

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. [Link]

  • Effects of pH (A) and temperature (B) on enzyme activity, and of pH (C)... ResearchGate. [Link]

  • Elimination Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

  • pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. National Institutes of Health (PMC). [Link]

  • Relative Ease of Hydrolysis. Save My Exams. [Link]

  • A Level Chemistry Revision "Elimination Reaction of Haloalkanes". YouTube. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (PMC). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]

  • Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ScienceDirect. [Link]

  • pH Dependent Thermodynamic and Amide Exchange Studies of the C-Terminal Domain of the Ribosomal Protein L9: Implications for Unfolded State Structure. ACS Publications. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. National Institutes of Health (PMC). [Link]

  • kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained. Doc Brown's Chemistry. [Link]

  • elimination v nucleophilic substitution in halogenoalkanes. Chemguide. [Link]

  • Effects of pH and Temperature on the Structure and Function of Pea Albumin. MDPI. [Link]

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Technical Support Center: Optimizing the Synthesis of 3-chloro-N-(4-chlorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-chloro-N-(4-chlorobenzyl)propanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific amide coupling reaction. Our goal is to move beyond simple procedural steps and offer a causal understanding of the reaction, enabling you to troubleshoot effectively and optimize your results.

Reaction Overview & Mechanism

The synthesis of this compound is fundamentally an acylation reaction, specifically a nucleophilic acyl substitution. The most direct and commo[1][2]n method involves the reaction of 4-chlorobenzylamine with 3-chloropropanoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid (HCl) byproduct.

Overall Reaction:

The mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon of the acyl chloride. The presence of a base is crucial; it deprotonates the resulting ammonium salt, regenerating the neutral amide and preventing the amine starting material from being rendered non-nucleophilic by protonation.

Reaction_Mechanism Amine 4-Chlorobenzylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride 3-Chloropropanoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product This compound Tetrahedral->Product Chloride Elimination

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

A1: Low yield is a common issue that can stem from several factors. Here is a systematic approach to diagnosing the problem:

  • Cause 1: Inactivation of the Amine Starting Material.

    • Explanation: The reaction generates one equivalent of HCl for every equivalent of product formed. If no base is present, th[3]is HCl will protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction at a maximum theoretical yield of 50%.

    • Solution: Incorporate a base to neutralize the HCl as it forms. This is the core principle of the Schotten-Baumann reaction. An aqueous base like NaOH[4][3] or a non-nucleophilic organic base like triethylamine (TEA) or pyridine can be used. At least one equivalent of base is required, though a slight excess (1.1-1.2 eq) is often beneficial.

  • Cause 2: Hydrolysis of the Acyl Chloride.

    • Explanation: 3-chloropropanoyl chloride is highly reactive and susceptible to hydrolysis, especially if using aqueous base or if there is residual water in your solvent or on your glassware. Hydrolysis converts the acyl chloride to the much less reactive 3-chloropropanoic acid, which will not react under these conditions.

    • Solution:

      • Ensure all glassware is thoroughly oven- or flame-dried.

      • Use anhydrous solvents.

      • If using aqueous base (Schotten-Baumann conditions), add the acyl chloride slowly to the mixture of the amine and base at a low temperature (0-5 °C) to favor the faster amidation reaction over hydrolysis. Efficient stirring is critical in this biphasic system to maximize interfacial contact.

  • Cause 3: Impure St[5]arting Materials.

    • Explanation: The quality of your starting materials is paramount. 3-chloropropanoyl chloride can degrade over time, especially if exposed to atmospheric moisture.

    • Solution: Use[6][7] freshly opened or recently purchased reagents whenever possible. If degradation is suspected, the acyl chloride can be purified by distillation under reduced pressure. Verify the purity of 4-ch[8]lorobenzylamine by NMR or GC-MS.

  • Cause 4: Suboptimal Temperature.

    • Explanation: While the reaction is often exothermic and rapid, running it at too high a temperature can promote side reactions. Conversely, if the amine [9][10]is particularly hindered or unreactive, insufficient temperature may lead to a stalled reaction.

    • Solution: Start the reaction at 0 °C, especially during the addition of the acyl chloride. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

Q2: I'm observing a significant side product in my crude NMR/LC-MS analysis. What could it be?

A2: Identifying impurities is key to optimizing the reaction. Here are the most probable side products:

  • Side Product 1: Diacylated Amine (Imide Formation).

    • Explanation: Although the resulting amide is less nucleophilic than the starting amine, over-acylation can occur if a large excess of the acyl chloride is used, especially in the presence of a strong, non-hindered base.

    • Solution: Use[11] a controlled stoichiometry, typically with the amine as the limiting reagent and a slight excess of the acyl chloride (1.05-1.1 equivalents). Add the acyl chloride dropwise to the amine solution rather than the other way around. This maintains a low concentration of the acylating agent throughout the addition.

  • Side Product 2: Polymerization Products.

    • Explanation: 3-chloropropanoyl chloride can undergo elimination of HCl to form acryloyl chloride, a highly reactive monomer that can polymerize under basic conditions or at elevated temperatures. This is often observed as an insoluble, sticky residue.

    • Solution: Maintain low reaction temperatures (0 °C to RT). Avoid using overly strong or concentrated bases. Ensure the base is added or is present to neutralize HCl promptly, but local excesses of strong base should be avoided.

  • Side Product 3: 3-hydroxy-N-(4-chlorobenzyl)propanamide.

    • Explanation: This impurity arises if the 3-chloro group on the product is displaced by hydroxide during the work-up, especially if a strong aqueous base (like NaOH) is used and the mixture is stirred for an extended period or at elevated temperatures.

    • Solution: During the aqueous work-up, minimize contact time with strong base. Neutralize the reaction mixture promptly and proceed with extraction. If this is a persistent issue, consider using an organic base like triethylamine instead of an aqueous one.

Q3: My work-up and purification are problematic, leading to product loss or contamination. What is the recommended procedure?

A3: A clean work-up is essential for obtaining a pure product with good recovery.

  • Step 1: Quenching & Neutralization:

    • Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture in an ice bath.

    • Slowly add water to quench any remaining acyl chloride. If an organic base like TEA was used, add dilute HCl (e.g., 1M) to protonate the excess base and its salt, making them water-soluble. If aqueous NaOH was used, ensure the pH is neutral or slightly acidic before extraction.

  • Step 2: Liquid-Liquid Extraction:

    • Extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

    • Combine the organic layers.

  • Step 3: Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities).

      • Water.

      • Brine (saturated NaCl solution) to aid in drying.

  • Step 4: Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Step 5: Purification:

    • The crude product is often a solid or oil.

    • Recrystallization: This is the preferred method if the crude product is sufficiently pure and solid. Try solvents like ethanol[12], isopropanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: If recrystallization fails or if the crude product is an oil with significant impurities, purification by flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

  • Q: What is the best choice of base and solvent?

    • A: The optimal choice depends on the scale and desired work-up.

      • Schotten-Baumann (Biphasic): Using aqueous NaOH in a solvent like DCM is common, inexpensive, and effective. It's particularly good for larger scales as the base salt is easily removed in the aqueous layer.

      • Homogeneous (Organic): Using triethylamine (TEA) or pyridine in an anhydrous solvent like DCM, THF, or acetonitrile provides a single-phase reaction that can be easier to monitor. However, the resulting tr[13][9]iethylammonium chloride salt may precipitate and can sometimes complicate stirring or require filtration before work-up.

ParameterSchotten-Baumann (e.g., NaOH/DCM)Homogeneous (e.g., TEA/DCM)
Setup Biphasic (Organic/Aqueous)Single Phase (Organic)
Base Inorganic (NaOH, K₂CO₃)Organic (Triethylamine, Pyridine)
Pros Inexpensive, easy salt removalGood for moisture-sensitive substrates, easy to monitor by TLC
Cons Risk of acyl chloride hydrolysisSalt precipitation can occur, organic base must be removed in work-up
  • Q: How do I handle 3-chloropropanoyl chloride safely?

    • A: 3-chloropropanoyl chloride is corrosive, a lachrymator (causes tearing), and reacts violently with water. Always handle it in a wel[6][14]l-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a quenching agent (like sodium bicarbonate solution) nearby in case of spills.

  • Q: Can I use 3-chloropropanoic acid with a coupling agent instead?

    • A: Yes, this is a viable alternative route. Amide bonds can be formed by coupling a carboxylic acid and an amine using a dehydrating or activating agent. This avoids handling the [15][16][17]highly reactive acyl chloride. However, these reagents are more expensive.

      • Common Coupling Reagents: Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (N,N′-Dicyclohexylcarbodiimide), often with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to reduce side reactions and improve efficiency.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Verify Purity of Starting Materials Start->CheckReagents CheckStoich Check Stoichiometry (Amine, Acyl Chloride, Base) Start->CheckStoich CheckTemp Review Reaction Temperature Profile Start->CheckTemp CheckWorkup Analyze Work-up & Purification Steps Start->CheckWorkup Optimize Implement Corrective Action & Re-run CheckReagents->Optimize CheckStoich->Optimize CheckTemp->Optimize CheckWorkup->Optimize

Caption: A systematic workflow for troubleshooting the reaction.

Detailed Experimental Protocol (Example)

This protocol is a representative example using Schotten-Baumann conditions.

Reagents & Materials:

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Chlorobenzylamine141.5910.01.01.42 g
3-Chloropropanoyl chloride126.9810.51.050.83 mL (d=1.60)
Sodium Hydroxide (NaOH)40.0012.01.20.48 g
Dichloromethane (DCM)---50 mL
Water---25 mL

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzylamine (1.42 g, 10.0 mmol) and dichloromethane (50 mL). Cool the flask in an ice-water bath to 0 °C.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.48 g, 12.0 mmol) in water (25 mL) and cool the solution. Add the cold NaOH solution to the reaction flask with vigorous stirring.

  • Acyl Chloride Addition: Add 3-chloropropanoyl chloride (0.83 mL, 10.5 mmol) dropwise to the cold, vigorously stirred biphasic mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), checking for the consumption of the starting amine.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine all organic layers. Wash with water (25 mL) and then with brine (25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield this compound as a white solid.

References

  • 24.7: Reactions of Amines. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved from [Link]

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  • Substituted amide synthesis by amidation. Organic Chemistry Portal. Retrieved from [Link]

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  • What is the best technique for amide purification?. (2020). ResearchGate. Retrieved from [Link]

  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (n.d.). PubMed. Retrieved from [Link]

  • What is the Schotten-Baumann reaction?. (2020). Quora. Retrieved from [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. Retrieved from [Link]

  • Optimization of the reaction conditions of amide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Synthetic method of 3-chloropropionyl chloride. (n.d.). Google Patents.
  • Friedel-Crafts Acylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • the preparation of amides. (n.d.). Chemguide. Retrieved from [Link]

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  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (2017). ResearchGate. Retrieved from [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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Technical Support Center: Troubleshooting Crystallization of 3-chloro-N-(4-chlorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the crystallization of 3-chloro-N-(4-chlorobenzyl)propanamide. As a substituted propanamide, this compound is likely synthesized via the amidation of 4-chlorobenzylamine with 3-chloropropionyl chloride or a related activated carboxylic acid.[1][2][3] Achieving high purity is paramount for its application in research and drug development, and crystallization is the primary method for this purification. This guide is designed to provide you, our fellow scientists, with practical, field-tested solutions to common challenges encountered during the crystallization of this specific molecule. We will explore the causality behind these issues and provide robust, step-by-step protocols to resolve them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound during crystallization.

Q1: What are the key physicochemical properties of this compound?

While experimental data for this exact compound is not publicly cataloged, we can estimate its properties based on structurally similar molecules available in databases like PubChem. These estimations are crucial for selecting an appropriate solvent system.

PropertyEstimated ValueRationale & Implication for CrystallizationSource (Analogs)
Molecular Weight~232.12 g/mol A moderate molecular weight suggests it should be soluble in a range of organic solvents.[4][5]
PolarityModerately PolarThe amide and chloro- groups contribute polarity. Solvents of intermediate polarity like ethyl acetate or acetone, or mixtures like Hexane/Ethyl Acetate, are excellent starting points.[6][7][4][5][8]
Hydrogen Bonding1 Donor (N-H), 1 Acceptor (C=O)The presence of a hydrogen bond donor and acceptor indicates that protic solvents (e.g., ethanol) or solvents capable of accepting H-bonds (e.g., ethyl acetate, acetone) will be effective. This is a key interaction for forming a stable crystal lattice.[4][5]
Melting PointLikely >100 °CAmides of this nature are typically solids with relatively high melting points. This is advantageous as it reduces the risk of "oiling out" in common low-boiling point solvents.[9][10]N/A

Q2: What are the best starting solvents to screen for crystallization?

For a moderately polar compound like an N-substituted amide, a systematic screening approach is recommended. Recrystallization is a preferred method for purifying amides.[6]

  • Single Solvents: Start with solvents of intermediate polarity. Good candidates include Ethanol , Isopropanol , Ethyl Acetate , and Acetonitrile .[6]

  • Solvent/Anti-Solvent Systems: If the compound is too soluble in one solvent and insoluble in another, a binary system is ideal. Common and effective mixtures include Ethyl Acetate/Hexanes , Acetone/Hexanes , or Methanol/Water .[7] The key is to dissolve the compound in a minimum amount of the "good" solvent and then slowly add the "bad" solvent (anti-solvent) until turbidity appears, then heat to clarify.

Q3: Why is the purity of the crude material important before starting crystallization?

The starting purity of your crude this compound is a critical, often underestimated, factor. While crystallization is a purification technique, its efficiency is dramatically reduced by high levels of impurities.

  • Mechanism of Interference: Impurities can inhibit nucleation, slow crystal growth, or become incorporated into the crystal lattice, compromising the final purity.[11][12][13] Even small amounts of impurities can significantly alter the outcome of the crystallization process.[13]

  • Practical Guideline: It is advisable to have a crude material purity of at least 80-90% before attempting crystallization for high-purity applications.[14] If the crude product is significantly less pure, a preliminary purification step, such as a quick filtration through a silica plug, may be beneficial.

Q4: What is "oiling out" and why does it happen?

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase upon cooling.

  • Causality: This typically occurs when a supersaturated solution is cooled below the compound's melting point while the compound is still dissolved. It is common when using a solvent with a boiling point higher than the compound's melting point, or when the solution is cooled too rapidly.[10]

  • Prevention: To prevent oiling out, you can use a lower-boiling point solvent, use a slightly larger volume of solvent to reduce the degree of supersaturation at higher temperatures, or ensure a very slow cooling rate.[15]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your experiment.

Problem 1: The compound will not crystallize from solution.

You have a clear, supersaturated solution that, upon cooling, yields no solid material.

  • Scientific Rationale: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline aggregate) and growth. A failure to crystallize indicates that the energy barrier for nucleation has not been overcome.[16]

  • Solutions:

    • Induce Nucleation by Scratching: Vigorously scratch the inside surface of the flask at the air-liquid interface with a glass rod. The high-energy microscopic imperfections created on the glass surface provide nucleation sites for crystals to form.[17][18]

    • Introduce a Seed Crystal: Add a tiny crystal of this compound (if available from a previous batch) to the supersaturated solution. This bypasses the nucleation step entirely, providing a template for crystal growth.[14][17]

    • Increase Supersaturation (Controlled):

      • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "bad" solvent (an anti-solvent) in which the compound is insoluble. Add it dropwise at the point of cloudiness (turbidity), then add a drop or two of the good solvent back to clarify and allow it to cool slowly.

Problem 2: The crystallized product is still impure.

After filtration and drying, analytical data (e.g., NMR, LC-MS) shows the presence of starting materials or by-products.

  • Scientific Rationale: Impurities can be trapped in the crystal lattice (inclusions) or adhere to the crystal surface via the residual mother liquor.[20] The effectiveness of purification depends on the significant rejection of impurities during the crystallization process.[11]

  • Solutions:

    • Optimize the Washing Step: Do not neglect the final wash. Once the crystals are filtered, wash them with a small amount of ice-cold crystallization solvent. This removes the impurity-rich mother liquor from the crystal surfaces without re-dissolving a significant amount of the product.

    • Perform a Second Recrystallization: A single crystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or are structurally very similar to the target compound. Re-subjecting the crystallized material to the entire procedure a second time will significantly enhance purity.

    • Re-evaluate the Solvent Choice: Some solvents may promote co-crystallization of impurities. Try a different solvent system. For instance, if you used ethanol, try ethyl acetate/hexanes. The change in intermolecular interactions can alter the solubility of the impurity relative to the product, leading to better separation.

Problem 3: The crystals are very small (powder-like) or form too quickly.

Upon cooling, the product rapidly "crashes out" of solution as a fine powder instead of forming well-defined crystals.

  • Scientific Rationale: This is a sign of excessively rapid nucleation, which occurs when the solution becomes highly supersaturated too quickly. This leads to the formation of a large number of small nuclei simultaneously, with little opportunity for slow, ordered growth into larger crystals. Rapid crystallization is known to trap impurities.[15]

  • Solutions:

    • Slow Down the Cooling Process: The most critical factor for growing large crystals is time. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to ensure it cools to room temperature as slowly as possible (over several hours).

    • Use More Solvent: The solution may be too concentrated. Re-heat the mixture and add a small additional amount of the hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation level. This will require a lower temperature to be reached before nucleation begins, promoting slower, more controlled growth.[15]

Section 3: Protocols & Data

Protocol 1: Step-by-Step General Recrystallization
  • Solvent Selection: Choose a promising solvent or solvent system based on the data in the FAQ section and preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate). Add small portions of the solvent until the solid completely dissolves at or near the boiling point of the solvent. It is critical to use the minimum amount of hot solvent required.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. For maximum yield, you can later place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small portion of ice-cold solvent to rinse away residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualization of Troubleshooting Logic

// Paths from check yes_path [label="Yes", shape=plaintext]; no_path [label="No", shape=plaintext]; oil_path [label="Oiling Out", shape=plaintext];

// Outcomes success [label="Success:\nFilter, Wash, and Dry Crystals", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot_no [label="Troubleshoot:\nInduce Nucleation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot_oil [label="Troubleshoot:\nRe-heat & Adjust Solvent", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Troubleshooting steps for "No" induce_scratch [label="1. Scratch flask with glass rod", fillcolor="#F1F3F4"]; induce_seed [label="2. Add a seed crystal", fillcolor="#F1F3F4"]; induce_concentrate [label="3. Concentrate solution or\nadd anti-solvent", fillcolor="#F1F3F4"];

// Troubleshooting steps for "Oiling Out" adjust_solvent [label="1. Add more solvent", fillcolor="#F1F3F4"]; adjust_cooling [label="2. Ensure very slow cooling", fillcolor="#F1F3F4"]; change_solvent [label="3. Use lower boiling point solvent", fillcolor="#F1F3F4"];

// Connections start -> cool; cool -> check;

check -> yes_path [dir=none]; yes_path -> success;

check -> no_path [dir=none, constraint=false]; no_path -> troubleshoot_no [minlen=2];

check -> oil_path [dir=none, constraint=false]; oil_path -> troubleshoot_oil [minlen=2];

troubleshoot_no -> induce_scratch -> induce_seed -> induce_concentrate; troubleshoot_oil -> adjust_solvent -> adjust_cooling -> change_solvent; } . Caption: Troubleshooting workflow for crystallization failures.

Visualization of Solvent Selection Logic

// Solvent Classes class1 [label="Single Solvents\n(Intermediate Polarity)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; class2 [label="Solvent/Anti-Solvent Systems", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Specific Solvents solvents1 [label="Try:\n• Ethyl Acetate\n• Ethanol\n• Acetonitrile", style=filled, fillcolor="#F1F3F4"]; solvents2 [label="Try:\n• Ethyl Acetate / Hexanes\n• Acetone / Hexanes\n• Methanol / Water", style=filled, fillcolor="#F1F3F4"];

// Connections start -> polarity; polarity -> class1; polarity -> class2; class1 -> solvents1; class2 -> solvents2; } . Caption: Decision tree for selecting a starting solvent system.

References

  • Crochet, A.
  • PubChem. 3-Chloro-N-(4-chlorophenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • PubChem. 3-chloro-N-(4-methylbenzyl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-chloro-N-(3-chlorobenzyl)propanamide. National Center for Biotechnology Information. [Link]

  • Nagy, Z. K., et al. (2019). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Clark, J. The preparation of amides. Chemguide. [Link]

  • Myerson, A. S. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization. Cambridge University Press. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Inducing Recrystallization. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. Crystallization & Precipitation. [Link]

  • Alvarez-Guerra, M., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. ACS Publications. [Link]

  • Chemistry For Everyone. (2023). How Do Impurities Affect Crystal Structures? YouTube. [Link]

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Technical Support Center: Purity Enhancement of 3-chloro-N-(4-chlorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 3-chloro-N-(4-chlorobenzyl)propanamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high levels of purity. Here, we address common challenges encountered during its synthesis and provide robust, field-tested solutions in a direct question-and-answer format.

Quick Navigation

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment, providing both a solution and the scientific rationale behind it.

Question: My crude product's NMR spectrum shows significant amounts of unreacted 4-chlorobenzylamine. How can I remove this impurity?

Answer: The most effective method to remove residual 4-chlorobenzylamine is through a liquid-liquid extraction using a dilute acidic solution during the reaction work-up.

  • The "Why": 4-chlorobenzylamine is a basic compound due to the presence of the primary amine group (-NH2). Your target compound, this compound, is a neutral amide. By washing the organic layer containing your crude product with a dilute acid (e.g., 1M HCl), you selectively protonate the basic amine. This forms the corresponding ammonium salt (4-chlorobenzylammonium chloride), which is highly soluble in the aqueous phase and can be easily separated and discarded. The neutral amide product remains in the organic layer.

  • Protocol: See for a step-by-step guide.

Question: I've noticed a significant acidic impurity in my product, likely 3-chloropropionic acid. What caused this and how can it be removed?

Answer: The presence of 3-chloropropionic acid is almost certainly due to the hydrolysis of your starting material, 3-chloropropionyl chloride, which is highly sensitive to moisture.[1][2] This can happen if your glassware, solvents, or the amine starting material were not perfectly dry.

  • The "Why": Acyl chlorides are vigorous acylating agents that react readily with nucleophiles. Water, even in trace amounts, can act as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride to produce 3-chloropropionic acid and HCl.[1]

  • Prevention: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Removal: Similar to the removal of the basic amine, this acidic impurity can be removed with an aqueous basic wash. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will deprotonate the carboxylic acid, forming the water-soluble sodium 3-chloropropionate salt, which will be extracted into the aqueous layer.

  • Protocol: This step is integrated into .

Question: After an aqueous work-up, my product is still not pure. Recrystallization attempts have resulted in low yield or oiling out. What should I do?

Answer: If standard recrystallization is proving ineffective, it suggests either the presence of impurities with very similar solubility profiles to your product or that you haven't yet found the optimal solvent system. The next logical step is purification by column chromatography.

  • The "Why": Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[3] Since your amide is moderately polar, it will interact with the silica gel differently than less polar impurities (like non-polar side-products) or more polar impurities (like residual diisopropyl urea if a carbodiimide coupling was used instead of an acyl chloride).[4]

  • Technique:

    • TLC First: Before running a column, always determine the best solvent system using Thin-Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.3-0.4.

    • Column Preparation: Use silica gel as the stationary phase and the optimized solvent system as the eluent.

    • Execution: Load your crude product onto the column and elute with the mobile phase, collecting fractions and analyzing them by TLC to isolate the pure product.

  • Protocol: See for a detailed procedure.

Visualizing the Purification Strategy

The following workflow outlines the logical steps for purifying the crude product, incorporating decision points based on purity assessment.

PurificationWorkflow Crude Crude Product (from reaction) Workup Aqueous Work-up (Acid & Base Wash) Crude->Workup Dry Dry & Concentrate Workup->Dry Assess1 Assess Purity (TLC, NMR) Dry->Assess1 Recryst Recrystallization Assess1->Recryst Impure Pure Pure Product Assess1->Pure >98% Pure Assess2 Assess Purity (TLC, MP, NMR) Recryst->Assess2 Column Column Chromatography Assess2->Column Still Impure Assess2->Pure >98% Pure Column->Pure

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its key challenges?

The most direct and common synthesis is the acylation of 4-chlorobenzylamine with 3-chloropropionyl chloride.[5][6] This is a nucleophilic acyl substitution reaction.

  • Reaction:

    • 4-chlorobenzylamine (nucleophile) + 3-chloropropionyl chloride (electrophile) → this compound + HCl

  • Key Challenges:

    • Moisture Sensitivity: 3-chloropropionyl chloride readily hydrolyzes to 3-chloropropionic acid.[1]

    • Exothermic Reaction: The reaction is often highly exothermic. Slow addition of the acyl chloride at a reduced temperature (e.g., 0 °C) is crucial to prevent side reactions and ensure safety.

    • HCl Byproduct: The reaction generates hydrochloric acid (HCl), which will react with the basic 4-chlorobenzylamine to form an unreactive ammonium salt. Therefore, a base (like triethylamine or pyridine) is typically added to act as an acid scavenger, neutralizing the HCl as it forms and ensuring the starting amine remains available for reaction.

Visualizing Impurity Formation

This diagram illustrates the primary reaction pathway and the side reactions that lead to common impurities.

ReactionPathways Amine 4-chlorobenzylamine Product This compound (Desired Product) Amine->Product Acylation (Desired Reaction) AcylCl 3-chloropropionyl chloride AcylCl->Product AcidImpurity 3-chloropropionic acid (Impurity) AcylCl->AcidImpurity Hydrolysis (Side Reaction) Water H₂O (Moisture) Water->AcidImpurity

Caption: Synthetic pathway and common side reaction leading to impurities.

Q2: What are the best analytical methods to confirm the purity of the final product?

A combination of techniques should be used for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of starting materials and byproducts. A single spot on the TLC plate is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. Integration of the proton signals can be used to quantify impurities if their signals are well-resolved from the product peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. Techniques like LC-MS are particularly useful for detecting and identifying trace impurities.[7]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting point is a classic indicator of impurities.

Q3: Which solvent systems are recommended for recrystallization?

Recrystallization is highly effective for purifying amides.[4] The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent SystemRationale
Ethanol/Water The product is likely soluble in hot ethanol and insoluble in water. Add hot ethanol to dissolve the crude solid, then add water dropwise until turbidity persists. Re-heat to clarify and cool slowly.
Ethyl Acetate/Hexanes Dissolve the compound in a minimal amount of hot ethyl acetate, then add hexanes as the anti-solvent to induce crystallization upon cooling.
Acetonitrile Acetonitrile is an excellent polar aprotic solvent for recrystallizing many amides and can often yield high-quality crystals.[4]
Isopropanol A good general-purpose solvent with properties intermediate between ethanol and acetone.

Table 1: Suggested Solvent Systems for Recrystallization.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the solution with stirring.

  • Acylation: Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

Protocol 2: Aqueous Acid-Base Work-up
  • Quenching: Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl solution. Shake the funnel vigorously and allow the layers to separate. Drain and discard the lower aqueous layer. This step removes excess triethylamine and any unreacted 4-chlorobenzylamine.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer. Shake carefully, venting frequently to release CO₂ gas. This step neutralizes any remaining acid and removes the 3-chloropropionic acid impurity.

  • Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 3: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold 50:50 ethanol/water.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 4: Silica Gel Column Chromatography
  • Solvent System Selection: Use TLC to find an appropriate eluent. A mixture of hexanes and ethyl acetate (e.g., starting with 4:1 and increasing polarity) is a common choice.

  • Column Packing: Pack a glass column with silica gel slurry using your initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the final product.

References

  • Singh, H., et al. (1977). Synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health.
  • Google Patents. (CN105936625A). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • Google Patents. (US5981803A).
  • Clark, J. (2004). The Preparation of Amides. Chemguide. [Link]

  • PubChem. 3-chloro-n-(4-isopropylphenyl)propanamide. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • PubChem. 3-Chloropropionyl chloride. [Link]

  • Bak, A., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

  • Google Patents. (CN1349969A). Prepn of 3-chloropropionyl chloride.

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Validation & Comparative

A Comparative Guide for Researchers: 3-chloro-N-(4-chlorobenzyl)propanamide vs. 3-chloro-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Structure, Synthesis, and Physicochemical Properties

Executive Summary

This guide provides a detailed comparative analysis of two structurally related chloro-propanamide derivatives: 3-chloro-N-(4-chlorobenzyl)propanamide and 3-chloro-N-(4-chlorophenyl)propanamide. While differing by only a single methylene (-CH₂) bridge, these compounds exhibit significant variations in their chemical, physical, and potential biological properties. The introduction of the benzyl linker fundamentally alters the molecule's conformational flexibility, electronic distribution, and metabolic profile compared to the direct N-phenyl linkage. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering experimental data and procedural insights to inform compound selection and application in organic synthesis and medicinal chemistry.

Introduction: The Significance of a Single Methylene Bridge

The N-substituted propanamide scaffold is a common motif in chemical and pharmaceutical research. The presence of a reactive 3-chloro group provides a handle for further synthetic elaboration, making these compounds valuable building blocks. This guide focuses on two specific analogs distinguished by the nature of the substituent on the amide nitrogen.

  • 3-chloro-N-(4-chlorophenyl)propanamide features a rigid, planar anilide structure where the nitrogen's lone pair of electrons can be delocalized into the aromatic ring.

  • This compound incorporates a flexible methylene linker, insulating the amide nitrogen from the phenyl ring's electronic system and introducing rotational freedom.

The central question this guide addresses is: How does this seemingly minor structural change—the insertion of a benzyl CH₂ group—impact the molecule's overall characteristics? Understanding these differences is crucial for rational design in drug discovery, where subtle changes in molecular architecture can lead to profound differences in biological activity, metabolic stability, and target engagement.

Structural and Physicochemical Comparison

The most fundamental differences between these two molecules arise from their core structures. The N-phenyl derivative is an anilide, while the N-benzyl derivative is a secondary amide with a benzyl substituent.

Caption: Core structures of the N-phenyl (left) and N-benzyl (right) analogs.

This structural divergence translates into distinct physicochemical properties, which are summarized in the table below.

Property3-chloro-N-(4-chlorophenyl)propanamideThis compoundRationale for Difference
IUPAC Name 3-chloro-N-(4-chlorophenyl)propanamide[1]3-chloro-N-[(4-chlorophenyl)methyl]propanamideReflects the direct phenyl vs. benzyl (phenylmethyl) linkage.
CAS Number 19314-16-0[1][2][3]103040-55-7 (isomer example)Unique identifiers for distinct chemical substances.
Molecular Formula C₉H₉Cl₂NO[1][2][3]C₁₀H₁₁Cl₂NOAddition of one CH₂ group.
Molecular Weight 218.08 g/mol [1][2]232.10 g/mol Mass difference of the CH₂ group (~14.02 g/mol ).
Melting Point 120-125 °C[2] or 132-134 °C[3]Data not widely available; predicted to differ.The planar structure of the anilide may allow for more efficient crystal packing, potentially leading to a higher melting point.
Predicted LogP ~2.6[1]~2.9The additional nonpolar CH₂ group increases lipophilicity.
Conformational Freedom Low (Rigid)High (Flexible)The C-N bond in the anilide has partial double-bond character, restricting rotation. The benzyl group has multiple rotatable bonds.
Nitrogen Basicity Very LowLowThe nitrogen lone pair in the anilide is delocalized into the phenyl ring, reducing basicity. The benzyl CH₂ group insulates the nitrogen, making it more typical of a secondary amide.

Synthesis and Chemical Reactivity

Both compounds are synthesized via a standard and robust nucleophilic acyl substitution reaction. The fundamental process involves the acylation of a primary amine with 3-chloropropionyl chloride. The choice of the starting amine dictates the final product.

SynthesisWorkflow Amine Primary Amine (Substituted Aniline or Benzylamine) Reaction Nucleophilic Acyl Substitution Amine->Reaction AcylChloride 3-Chloropropionyl Chloride AcylChloride->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Product Target Propanamide Reaction->Product

Caption: General synthetic workflow for N-substituted 3-chloropropanamides.

Experimental Protocol: Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide

This protocol is adapted from standard amide coupling procedures.[4]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloroaniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the solution. This base acts as an acid scavenger to neutralize the HCl byproduct.

  • Acylation: Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) to yield the final product.

To synthesize This compound , the same protocol is followed, substituting 4-chloroaniline with 4-chlorobenzylamine in Step 1.

Causality in Reactivity:

The primary difference in reactivity lies with the nucleophilicity of the starting amine. 4-Chloroaniline is a weaker nucleophile than 4-chlorobenzylamine. This is because the lone pair on the aniline nitrogen is delocalized across the aromatic ring, making it less available to attack the electrophilic carbonyl carbon of the acyl chloride. In contrast, the methylene group in 4-chlorobenzylamine isolates the amine from the ring, preserving its nucleophilicity. This can result in faster reaction kinetics for the synthesis of the N-benzyl analog compared to the N-phenyl version under identical conditions.

Comparative Spectroscopic Analysis

Spectroscopic analysis provides unambiguous confirmation of the two structures. ¹H NMR is particularly diagnostic in distinguishing between the N-phenyl and N-benzyl isomers.

Spectroscopic Data3-chloro-N-(4-chlorophenyl)propanamideThis compoundKey Differentiator
¹H NMR (Amide N-H) Broad singlet, ~8.0-9.5 ppmBroad triplet, ~6.5-7.5 ppmThe N-H proton in the benzyl derivative is coupled to the adjacent CH₂ group, resulting in a triplet. The anilide N-H is typically a singlet and more downfield.
¹H NMR (Alkyl Region) Two triplets, ~2.8 ppm (t, 2H) and ~3.9 ppm (t, 2H) for the -CH₂-CH₂-Cl moiety.Two triplets for the -CH₂-CH₂-Cl moiety PLUS a distinct doublet at ~4.4 ppm (d, 2H).The presence of the benzylic CH₂ doublet (~4.4 ppm) is the definitive signal for the N-benzyl structure.
¹³C NMR No signal between 40-50 ppm.A signal for the benzylic carbon appears around 43-45 ppm.The benzylic carbon provides an unambiguous marker.
IR Spectroscopy (cm⁻¹) C=O stretch: ~1660-1680N-H stretch: ~3250-3300C=O stretch: ~1640-1660N-H stretch: ~3280-3320The anilide C=O bond has more single-bond character due to resonance, shifting its stretch to a higher wavenumber (frequency).
Mass Spectrometry (EI) M⁺ peak at m/z 217/219/221M⁺ peak at m/z 231/233/235The molecular ion peaks are separated by 14 amu (CH₂). The N-benzyl analog will show a prominent fragment from cleavage of the benzylic C-N bond.

Implications for Drug Development and Biological Research

The structural differences have profound implications for how these molecules might behave in a biological system. While preliminary studies suggest potential antimicrobial or anticancer activity for 3-chloro-N-(4-chlorophenyl)propanamide, these insights must be considered in the context of their structural disparities.[2]

  • Flexibility and Target Binding: The rigid N-phenyl core presents a well-defined shape for molecular recognition. The flexible N-benzyl analog, however, can adopt multiple conformations. This flexibility can be advantageous, allowing the molecule to adapt to the shape of a protein's binding pocket, but it can also come at an entropic cost upon binding. The choice between a rigid and flexible scaffold is a cornerstone of structure-activity relationship (SAR) studies.

  • Metabolic Stability: The benzylic position is a well-known metabolic "soft spot." Cytochrome P450 enzymes in the liver readily oxidize benzylic C-H bonds to form alcohols, which can be further metabolized and cleared from the body. The N-phenyl analog lacks this metabolic pathway, which could potentially result in a longer biological half-life.

Metabolism cluster_phenyl N-phenyl Analog cluster_benzyl N-benzyl Analog Phenyl 3-chloro-N-(4-chlorophenyl)propanamide Metabolite_P No Benzylic Oxidation (Potentially More Stable) Phenyl->Metabolite_P CYP450 Benzyl This compound Metabolite_B Benzylic Hydroxylation (Metabolic Soft Spot) Benzyl->Metabolite_B CYP450

Sources

A Senior Scientist's Guide to Cross-Reactivity Profiling of CJC-121, a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selectivity in Kinase Inhibition

In the landscape of targeted drug discovery, the development of kinase inhibitors has marked a paradigm shift, particularly in oncology and immunology. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel therapeutic candidate, "3-chloro-N-(4-chlorobenzyl)propanamide" (herein designated as CJC-121 ).

For the purpose of this guide, we will operate under a common drug discovery scenario: CJC-121 has been identified through high-throughput screening as a potent inhibitor of Bruton's Tyrosine Kinase (BTK) , a non-receptor tyrosine kinase pivotal to B-cell receptor (BCR) signaling. While its on-target potency is promising, its clinical viability is contingent upon a thorough understanding of its selectivity. Unforeseen off-target interactions can lead to toxicity or diminished efficacy, making early, comprehensive cross-reactivity profiling a non-negotiable step in preclinical development.

This document is structured to guide researchers, scientists, and drug development professionals through the causality of experimental choices, the establishment of self-validating protocols, and the interpretation of comparative data—grounding our approach in the principles of scientific integrity and field-proven experience.

Part 1: Foundational Strategy - Why and How to Profile CJC-121

The core directive of a cross-reactivity study is to map the interaction landscape of a drug candidate. For a BTK inhibitor like CJC-121, this is not merely an academic exercise. The first-generation BTK inhibitor, Ibrutinib, demonstrates potent efficacy but is known for off-target effects on kinases like TEC, EGFR, and SRC family kinases, leading to side effects such as rash, diarrhea, and bleeding. This clinical precedent underscores the need for next-generation inhibitors with improved selectivity. Our investigation into CJC-121 must therefore be both broad and deep.

Rationale for Target Panel Selection

A robust profiling strategy begins with a rationally selected panel of off-targets. This is not a random assortment but a hierarchy of potential interactors based on structural homology and pathway relevance.

  • Primary Panel (Homology-Based): The initial screen should encompass kinases with high structural similarity to BTK, particularly within the ATP-binding site. This includes all members of the TEC family (TEC, ITK, BMX, TXK) as they are the most likely off-targets.

  • Secondary Panel (Broad Kinome Screen): To uncover unexpected interactions, a broad panel screen (e.g., Eurofins' KINOMEscan™ or Reaction Biology's Kinase HotSpot℠) covering a significant fraction of the human kinome is essential. This serves as an unbiased survey of potential liabilities.

  • Tertiary Panel (Function-Based): Based on the results of the broad screen and any observed cellular phenotypes, a follow-up panel may be required. For instance, if unexpected effects on cell proliferation are noted, kinases involved in cell cycle regulation (e.g., CDKs) or growth factor signaling (e.g., EGFR, FGFR) should be investigated, even if they were not primary hits.

Experimental Workflow Overview

Our approach will follow a tiered, funnel-like structure, starting with broad, high-throughput methods and progressing to more focused, physiologically relevant assays. This ensures a cost-effective yet comprehensive evaluation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Potency cluster_2 Tier 3: Cellular Validation A CJC-121 (Test Compound) B Broad Kinome Panel (e.g., >400 kinases) A->B Biochemical Assay (e.g., Radiometric or Binding) C Single-Dose % Inhibition @ 1µM B->C Data Output D Significant Hits from Tier 1 (% Inhibition > 50%) C->D E 10-point Dose-Response Curve D->E Biochemical Assay F Calculate IC50 / Ki Values E->F Data Analysis G Confirmed Off-Targets (Potent IC50 Values) F->G H Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) G->H In situ Confirmation I Determine Cellular EC50 H->I Data Analysis J Decision Gate: Proceed to In Vivo? I->J Final Selectivity Profile BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG NFKB NF-κB Pathway IP3_DAG->NFKB Ca²⁺ Flux & PKC Activation ERK MAPK/ERK Pathway IP3_DAG->ERK CJC121 CJC-121 CJC121->BTK Inhibition

Caption: Simplified BTK signaling pathway and the point of inhibition by CJC-121.

However, off-targets like ITK (in T-cells) and EGFR (in epithelial cells) mediate distinct pathways. The inhibition of these unintended kinases can lead to a complex pharmacological profile that must be carefully dissected.

Decision-Making Framework

The ultimate goal of this guide is to enable informed decisions. The data generated should be used to answer critical questions:

  • Is the compound sufficiently selective? Does the selectivity window between BTK and key off-targets (e.g., >100-fold) suggest a low probability of mechanism-based toxicity?

  • Are there any "red flag" off-targets? Does CJC-121 inhibit kinases known to be associated with severe toxicities (e.g., hERG channel-related kinases, kinases involved in cardiac function)?

  • Does the cellular potency justify progression? Is the on-target cellular EC50 achievable at therapeutic doses, and is it significantly lower than the off-target EC50 values?

The answers to these questions, derived from the robust experimental data outlined above, will determine whether CJC-121 is a promising candidate worthy of advancement into more complex preclinical and, eventually, clinical studies.

References

  • Reaction Biology Corp. , Kinase Assay Services. [Link]

  • Eurofins Discovery , KINOMEscan™ Assay Platform. [Link]

  • SignalChem Lifesciences , Recombinant Kinase Products. [Link]

Navigating the In Vivo Validation Landscape: A Comparative Guide for 3-chloro-N-(4-chlorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for the in vivo validation of 3-chloro-N-(4-chlorobenzyl)propanamide , a novel compound with significant therapeutic potential. By moving beyond rigid templates, we will explore the causal logic behind experimental design, ensuring a self-validating and robust preclinical data package.

While specific in vivo data for this compound is not yet publicly available, its structural similarity to other propanamide derivatives suggests potential anticancer activity. This guide will therefore be framed around a hypothesized anticancer effect, providing a practical and adaptable roadmap for its validation.

Section 1: The Rationale for In Vivo Investigation

The propanamide scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a range of biological activities. For instance, related compounds have shown potential as antimalarials and enzyme inhibitors. The presence of chloro- and benzyl- moieties in this compound suggests possible interactions with hydrophobic pockets in protein targets, a common feature of many anticancer agents. An initial in vitro screening cascade (e.g., cytotoxicity assays against a panel of cancer cell lines) would be the logical prerequisite to embarking on costly and ethically considerable in vivo studies. This guide assumes that such preliminary data indicates promising and selective activity against a specific cancer type, for instance, non-small cell lung cancer (NSCLC).

Section 2: Comparative Framework: Selecting the Right Benchmarks

To rigorously assess the therapeutic potential of this compound, a direct comparison with established standards of care and structurally related but distinct molecules is essential.

Table 1: Comparative Compound Selection

Compound CategoryExample CompoundRationale for Inclusion
Test Article This compoundThe novel entity requiring in vivo validation.
Standard of Care CisplatinA widely used chemotherapeutic for NSCLC, providing a benchmark for efficacy.
Targeted Therapy OsimertinibAn EGFR inhibitor, representing a modern, targeted approach to NSCLC treatment.
Structural Analog 3-chloro-N-(4-methylbenzyl)propanamideA closely related molecule to delineate structure-activity relationships in vivo.[1]

Section 3: The In Vivo Validation Workflow: A Step-by-Step Guide

The following workflow is designed to systematically evaluate the pharmacokinetics, safety, and efficacy of this compound.

InVivo_Workflow cluster_0 Phase 1: Pre-Efficacy Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Advanced Characterization A Acute Toxicity & MTD Determination B Pharmacokinetic (PK) Profiling A->B Establish safe dosing C Xenograft Tumor Model B->C Inform dosing regimen D Tumor Growth Inhibition C->D Assess anti-tumor activity E Pharmacodynamic (PD) Analysis D->E Correlate exposure with effect F Mechanism of Action (MoA) Studies E->F Elucidate biological mechanism

Caption: A streamlined workflow for the in vivo validation of a novel therapeutic candidate.

Phase 1: Foundational In Vivo Characterization

The initial phase focuses on understanding the compound's behavior in a biological system and establishing safe dosage parameters.

Objective: To determine the safety profile and the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Healthy C57BL/6 mice, 6-8 weeks old.

  • Group Allocation: Five groups of 5 mice each (4 treatment groups, 1 vehicle control).

  • Dosing: Administer single doses of the test compound (e.g., 10, 30, 100, 300 mg/kg) via intraperitoneal (IP) injection. The vehicle control group receives the formulation vehicle only.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality or more than a 20% loss of body weight.

Causality: The MTD study is a critical first step to ensure that subsequent efficacy studies are conducted at doses that are both therapeutically relevant and non-lethal.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Animal Model: Healthy Sprague-Dawley rats.

  • Dosing: Administer a single, non-toxic dose of the compound intravenously (IV) and orally (PO) to two separate groups of animals.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

  • Data Interpretation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Causality: Understanding the PK profile is essential for designing an effective dosing regimen for the efficacy studies. For example, a short half-life may necessitate more frequent dosing.

Phase 2: Demonstrating Anti-Tumor Efficacy

With a safe and effective dosing strategy in hand, the next phase is to evaluate the compound's ability to inhibit tumor growth.

Objective: To assess the in vivo anticancer activity of this compound in a clinically relevant tumor model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant human NSCLC cells (e.g., A549) into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (at MTD)

    • Cisplatin (positive control)

    • Osimertinib (positive control)

    • 3-chloro-N-(4-methylbenzyl)propanamide (structural analog)

  • Treatment: Administer treatments according to the predetermined schedule based on PK data.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

Table 2: Expected Efficacy Outcomes

Treatment GroupExpected Tumor Growth InhibitionRationale
Vehicle Control0%Baseline tumor growth.
This compound >50% Hypothesized to have significant anti-tumor activity.
Cisplatin~60-70%Established efficacy of a standard chemotherapeutic.
Osimertinib~80-90%High efficacy of a targeted therapy in a relevant model.
3-chloro-N-(4-methylbenzyl)propanamide<30%To demonstrate the importance of the chloro-substituent for activity.
Phase 3: Delving into the Mechanism of Action

Positive efficacy data warrants a deeper investigation into how the compound exerts its effects at the molecular level.

MoA_Pathway cluster_0 Cellular Impact cluster_1 Tumor Microenvironment A This compound B Target Protein A->B Binding C Signaling Cascade Inhibition B->C D Apoptosis Induction C->D E Angiogenesis Inhibition C->E F Immune Cell Infiltration D->F downstream effect

Caption: A hypothesized mechanism of action pathway for this compound.

Objective: To identify the molecular targets of this compound and confirm its mechanism of action in vivo.

Methodology:

  • Biomarker Analysis:

    • Western Blot/Immunohistochemistry (IHC): Analyze tumor lysates for changes in key signaling proteins (e.g., phosphorylated kinases, apoptosis markers like cleaved caspase-3).

    • RNA Sequencing: Compare gene expression profiles of treated and control tumors to identify affected pathways.

    • LC-MS/MS: Correlate compound concentration in tumors with the observed biological effects.

  • Target Engagement Assays: If a specific target is identified, specialized assays (e.g., cellular thermal shift assay) can be performed on tumor tissue to confirm direct binding.

Causality: These studies provide the crucial link between the administered compound, its molecular action, and the observed anti-tumor efficacy, building a strong case for further development.

Section 4: Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to the in vivo validation of this compound. By integrating pharmacokinetic, safety, and efficacy studies with in-depth mechanistic analysis, researchers can build a robust data package that supports the continued development of this promising compound. The comparative framework ensures that the results are contextualized against current standards of care, providing a clear assessment of its therapeutic potential. The successful completion of this workflow would provide the necessary foundation for advancing this compound into more complex preclinical models and, ultimately, towards clinical investigation.

References

  • EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).
  • PubChem. (n.d.). 3-chloro-N-(4-methylbenzyl)propanamide. Retrieved from PubChem.[1]

Sources

comparative analysis of "3-chloro-N-(4-chlorobenzyl)propanamide" synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 3-chloro-N-(4-chlorobenzyl)propanamide

For researchers and professionals in drug development, the efficient and reliable synthesis of chemical intermediates is paramount. This compound is a bifunctional molecule with potential applications as a building block in the synthesis of more complex pharmacologically active compounds. Its structure, featuring a reactive alkyl chloride and a stable amide linkage, makes it a versatile precursor. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Route 1: Classical Acylation via Acid Chloride

This is the most direct and widely practiced method for forming amide bonds. It involves the reaction of an amine with a reactive acyl chloride. The high electrophilicity of the acyl chloride carbonyl carbon makes it highly susceptible to nucleophilic attack by the amine.

Causality Behind Experimental Choices

The N-acylation of an amine with an acyl chloride is a rapid and often exothermic reaction.[1] The key to a successful and high-yielding synthesis lies in controlling the reaction conditions and managing the hydrogen chloride (HCl) byproduct. The HCl generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Therefore, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the HCl. The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent hydrolysis of the highly reactive 3-chloropropionyl chloride. Conducting the initial phase of the reaction at a reduced temperature (0 °C) helps to control the exothermicity of the reaction.

Experimental Protocol

Step 1: Preparation of 3-chloropropionyl chloride

3-chloropropionyl chloride can be synthesized from acrylic acid and a chlorinating agent like thionyl chloride (SOCl₂).[2] Continuous flow methods have also been developed to produce this reagent safely and efficiently.[3][4]

Step 2: Acylation of 4-chlorobenzylamine

  • To a solution of 4-chlorobenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of amine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM (5 mL per 1 g of acyl chloride) dropwise to the stirred amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel to obtain pure this compound.

Visualizing the Workflow

cluster_prep Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4_chlorobenzylamine 4-chlorobenzylamine mix Dissolve amine and base in DCM 4_chlorobenzylamine->mix 3_chloropropionyl_chloride 3-chloropropionyl chloride add Add acyl chloride solution dropwise 3_chloropropionyl_chloride->add TEA Triethylamine (Base) TEA->mix DCM Dichloromethane (Solvent) DCM->mix cool Cool to 0 °C mix->cool cool->add react Stir at room temperature add->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, brine extract->wash dry Dry and concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify product product purify->product Final Product

Caption: Workflow for Route 1: Acylation via Acid Chloride.

Route 2: Amide Coupling Using a Carbodiimide Reagent

An alternative to the use of a highly reactive acyl chloride is the in-situ activation of the corresponding carboxylic acid, 3-chloropropanoic acid, using a coupling agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are commonly employed for this purpose.

Causality Behind Experimental Choices

This method avoids the preparation and handling of the moisture-sensitive and corrosive 3-chloropropionyl chloride. The reaction proceeds by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. The addition of an activator, such as 1-hydroxybenzotriazole (HOBt), can further enhance the reaction efficiency by forming an active ester, which is less prone to side reactions and racemization (if applicable).[5] The main byproduct of DCC is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be removed by filtration. If EDCI is used, the resulting urea byproduct is water-soluble, simplifying the workup.

Experimental Protocol

Step 1: Amide Coupling

  • In a round-bottom flask, dissolve 3-chloropropanoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 4-chlorobenzylamine (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure amide.

Visualizing the Reaction Mechanism

RCOOH 3-Chloropropanoic Acid O_acylisourea O-acylisourea (Active Intermediate) RCOOH->O_acylisourea + DCC DCC DCC Amide This compound O_acylisourea->Amide + Amine DCU Dicyclohexylurea (Byproduct) O_acylisourea->DCU Amine 4-chlorobenzylamine

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-chloro-N-(4-chlorobenzyl)propanamide
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Reactant of Route 2
3-chloro-N-(4-chlorobenzyl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.